1-Fluoro-3-(triethoxymethyl)benzene
Description
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Properties
CAS No. |
32347-94-7 |
|---|---|
Molecular Formula |
C13H19FO3 |
Molecular Weight |
242.29 g/mol |
IUPAC Name |
1-fluoro-3-(triethoxymethyl)benzene |
InChI |
InChI=1S/C13H19FO3/c1-4-15-13(16-5-2,17-6-3)11-8-7-9-12(14)10-11/h7-10H,4-6H2,1-3H3 |
InChI Key |
KSQMMEKWDRIMMD-UHFFFAOYSA-N |
SMILES |
CCOC(C1=CC(=CC=C1)F)(OCC)OCC |
Canonical SMILES |
CCOC(C1=CC(=CC=C1)F)(OCC)OCC |
Origin of Product |
United States |
Foundational & Exploratory
Chemical structure and properties of 1-Fluoro-3-(triethoxymethyl)benzene
This guide provides an in-depth technical analysis of 1-Fluoro-3-(triethoxymethyl)benzene , a specialized fluorinated orthoester intermediate used in advanced organic synthesis and medicinal chemistry.[1]
Structure, Synthesis, and Applications in High-Value Molecular Design[1]
Executive Summary
1-Fluoro-3-(triethoxymethyl)benzene (CAS: 32347-94-7) is a meta-substituted aromatic building block characterized by the presence of a fluorine atom and a triethoxymethyl (orthoester) group.[1] It serves as a robust "masked" equivalent of 3-fluorobenzoic acid or 3-fluorobenzaldehyde.[1]
In drug development, this compound is valued for two primary reasons:
-
The Orthoester Functionality: It acts as a carboxylic acid protecting group that is stable to strong bases and nucleophiles (e.g., Grignard reagents, organolithiums) but is readily hydrolyzed under mild acidic conditions.[2][3][4]
-
The Fluorine Effect: The meta-fluorine atom modulates the electronic properties of the ring (inductive withdrawal), influences metabolic stability, and alters the lipophilicity (
) of the final pharmacophore.
Chemical Profile & Physical Properties[3][4][5][6]
| Property | Data |
| IUPAC Name | 1-Fluoro-3-(triethoxymethyl)benzene |
| Common Name | Triethyl orthoisomer of 3-fluorobenzoic acid |
| CAS Number | 32347-94-7 |
| Molecular Formula | |
| Molecular Weight | 242.29 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Solubility | Soluble in organic solvents (EtOH, |
| Stability | Stable in basic/neutral media; Moisture sensitive (hydrolyzes in acid) |
Synthesis & Manufacturing Protocols
The synthesis of 1-Fluoro-3-(triethoxymethyl)benzene is typically achieved via two primary industrial routes: the Pinner Synthesis (from nitriles) or Nucleophilic Substitution (from benzotrichlorides).[1]
Method A: The Pinner Synthesis (Preferred for Purity)
This method avoids the use of highly corrosive benzotrichlorides and generally yields higher purity products.
Precursor: 3-Fluorobenzonitrile (CAS: 403-54-3)[1]
Protocol:
-
Imidate Formation: Dissolve 3-fluorobenzonitrile in anhydrous ethanol (1.1 equiv) and diethyl ether. Cool to 0°C.
-
Acid Activation: Bubble dry HCl gas through the solution until saturation. The mixture is kept at 0–5°C for 24–48 hours to precipitate the imidate hydrochloride intermediate.
-
Alcoholysis: The imidate salt is isolated (or treated in situ) with excess anhydrous ethanol. The mixture is stirred at room temperature for 24–48 hours.
-
Neutralization: The solution is neutralized with a base (e.g., sodium ethoxide or
) to remove ammonium chloride byproducts. -
Purification: Distillation under reduced pressure.
Method B: Alcoholysis of 3-Fluorobenzotrichloride
Precursor: 1-Fluoro-3-(trichloromethyl)benzene (CAS: 401-80-9)[1]
Protocol:
-
Reagent Prep: Prepare a solution of Sodium Ethoxide (3.3 equiv) in absolute ethanol.
-
Addition: Add 3-fluorobenzotrichloride dropwise to the ethoxide solution while maintaining a temperature below 50°C to prevent polymerization.
-
Reflux: Heat the mixture to reflux for 4–6 hours to ensure complete substitution of all three chlorine atoms.
-
Workup: Filter off the NaCl salt. Concentrate the filtrate and distill the residue in vacuo.
Visualization: Synthetic Pathways
Figure 1: Dual synthetic pathways for the production of 1-Fluoro-3-(triethoxymethyl)benzene.[1]
Reactivity Profile & Mechanism[1]
Acid-Catalyzed Hydrolysis
The defining feature of the triethoxymethyl group is its sensitivity to acid. In the presence of water and a proton source (catalytic
-
Orthoester
Ester: Loss of one ethoxy group to form Ethyl 3-fluorobenzoate. -
Ester
Acid: Further hydrolysis (requiring harsher conditions) to 3-Fluorobenzoic acid.[1]
This property is exploited to protect the carboxylate functionality during base-catalyzed reactions (e.g., lithiation) and then "deprotect" it later with mild acid.
Directed Ortho Metalation (DoM)
The compound possesses two Directing Groups (DGs):
-
Fluorine: A strong inductive withdrawer, directing ortho (positions 2 and 6).
-
Triethoxymethyl: A chelating group that can coordinate lithium, directing ortho (positions 2 and 4).
Regioselectivity: Lithiation with n-Butyllithium (n-BuLi) typically occurs at Position 2 (the site between the F and Orthoester) due to the synergistic directing effect of both groups, provided steric hindrance from the ethoxy groups is managed. If Position 2 is too sterically crowded, lithiation may occur at Position 4 (ortho to the orthoester).
Visualization: Hydrolysis Mechanism
Figure 2: Stepwise acid-catalyzed hydrolysis pathway from orthoester to carboxylic acid.[1]
Applications in Drug Discovery[4][8][9]
Bioisosteric Design
The 3-fluorophenyl moiety is a "privileged scaffold" in medicinal chemistry. The fluorine atom:
-
Blocks Metabolism: Prevents P450 oxidation at the C-3 position.[1]
-
Increases Lipophilicity: Enhances membrane permeability compared to the non-fluorinated analog.
Heterocycle Synthesis
The triethoxymethyl group reacts with binucleophiles to form heterocycles.
-
Reaction with Hydrazines: Yields 1,2,4-triazoles.[1]
-
Reaction with Amidines: Yields triazines.
-
Reaction with Anilines: Yields benzimidazoles (if ortho-diamine is used).[1]
Example Protocol: Triazole Formation
-
Mix 1-Fluoro-3-(triethoxymethyl)benzene (1 equiv) with a substituted hydrazine (
, 1.1 equiv).[1] -
Heat in glacial acetic acid at 80°C for 2 hours.
-
The orthoester acts as a "one-carbon" linker, cyclizing to form the triazole ring fused or substituted with the 3-fluorophenyl group.
Safety & Handling (MSDS Summary)
-
Hazards:
-
Flammable Liquid: Flash point is expected to be < 60°C (based on ethanol content/volatility).
-
Skin/Eye Irritant: Fluorinated aromatics can be irritating to mucous membranes.
-
Moisture Sensitive: Decomposes to release ethanol and fluorobenzoic acid derivatives.
-
-
Storage: Store under inert atmosphere (Nitrogen/Argon) in a cool, dry place. Avoid glass stoppers (use Teflon/septum) to prevent seizing due to hydrolysis products.
-
Disposal: Incineration in a chemical combustor equipped with a scrubber for Hydrogen Fluoride (HF).
References
-
Synthesis of Orthoesters (Pinner Reaction)
-
Fluorine in Medicinal Chemistry
-
Orthoester Reactivity
-
Compound Registry
Sources
Triethyl 3-fluoroorthobenzoate synonyms and nomenclature
Technical Whitepaper: Triethyl 3-Fluoroorthobenzoate Nomenclature, Synthesis, and Synthetic Utility in Heterocyclic Chemistry
Chemical Identity & Nomenclature
Triethyl 3-fluoroorthobenzoate is a specialized, often transient, intermediate used in organic synthesis. Unlike its parent compound (triethyl orthobenzoate), it is rarely supplied as a bulk commodity chemical. Instead, it is typically generated in situ or synthesized on-demand for the construction of fluorinated heterocycles, particularly in medicinal chemistry programs targeting kinase inhibitors.
Nomenclature Profile
-
Systematic IUPAC Name: 1-Fluoro-3-(triethoxymethyl)benzene[1]
-
Alternative IUPAC Name: 3-Fluoro-1,1,1-triethoxytoluene
-
Common Names: Triethyl 3-fluoroorthobenzoate; Ortho-3-fluorobenzoic acid triethyl ester.
-
Molecular Formula: C₁₃H₁₉FO₃
-
Molecular Weight: 242.29 g/mol
-
SMILES: CCOC(OCC)(OCC)c1cccc(F)c1
Precursor Mapping
Since the orthoester itself lacks a widely established CAS number in public commercial registries, it is best identified through its stable precursors:
-
Parent Nitrile: 3-Fluorobenzonitrile (CAS: 403-54-3 )[2]
-
Parent Trichloride: 3-Fluorobenzotrichloride (CAS: 401-77-4 )[3]
-
Parent Acid: 3-Fluorobenzoic acid (CAS: 455-38-9 )
Physicochemical Profile (Extrapolated)
Note: As an intermediate, specific physical constants are often extrapolated from the non-fluorinated parent, Triethyl Orthobenzoate (CAS 1663-61-2), adjusted for the fluoro-substitution effect.
| Property | Value (Estimated/Theoretical) | Context & Causality |
| Physical State | Colorless Liquid | Orthoesters are lipophilic ethers; the fluorine atom does not introduce hydrogen bonding to solidify it. |
| Boiling Point | ~245–250 °C (at 760 mmHg) | Slightly higher than triethyl orthobenzoate (240 °C) due to the dipole introduced by the C-F bond. |
| Density | ~1.05 – 1.10 g/mL | Fluorine substitution typically increases density relative to the protio-analog (0.99 g/mL). |
| Solubility | Soluble in EtOH, Et₂O, THF | Highly lipophilic. Hydrolyzes rapidly in aqueous acid. |
| Stability | Base Stable / Acid Labile | Critical: Orthoesters are stable in basic media but hydrolyze to the ester (Ethyl 3-fluorobenzoate) in the presence of trace acid/water. |
Synthetic Protocols
The two primary routes to access this scaffold are the Pinner Synthesis (preferred for safety) and the Trichloromethyl Alcoholysis (historical/industrial).
Method A: The Pinner Synthesis (Recommended)
Rationale: This method avoids the use of highly corrosive benzotrichlorides and proceeds under mild conditions, minimizing defluorination side reactions.
Reagents: 3-Fluorobenzonitrile, Absolute Ethanol, Dry HCl gas (or Acetyl Chloride/EtOH).
-
Imidate Formation:
-
Dissolve 3-fluorobenzonitrile (1.0 eq) in anhydrous ethanol (1.1 eq) and diethyl ether (solvent).
-
Cool to 0°C under N₂ atmosphere.
-
Bubble dry HCl gas through the solution until saturation (approx. 1.2 eq).
-
Mechanism:[3][4][5][6][7][8] The nitrile nitrogen is protonated, activating the carbon for nucleophilic attack by ethanol, forming the imidate hydrochloride intermediate.
-
Hold: Store at 4°C for 24–48 hours. The imidate salt often precipitates.
-
-
Orthoester Conversion:
-
Treat the imidate hydrochloride with an excess of absolute ethanol (3–5 eq).
-
Adjust pH to neutral/slightly basic conditions to liberate the free imidate, allowing the second and third ethoxide additions.
-
Purification: Distillation under reduced pressure (vacuum) is essential to prevent thermal decomposition.
-
Method B: Trichloromethyl Alcoholysis
Rationale: Faster but requires handling hazardous 3-fluorobenzotrichloride.
Reaction: Ar-CCl₃ + 3 NaOEt → Ar-C(OEt)₃ + 3 NaCl
-
Protocol: Add 3-fluorobenzotrichloride dropwise to a solution of Sodium Ethoxide (3.1 eq) in Ethanol at reflux.
-
Safety Note: This reaction is highly exothermic. The formation of NaCl drives the equilibrium.
Synthetic Utility: The Quinazoline Gateway
The primary value of triethyl 3-fluoroorthobenzoate lies in its role as a C1 Synthon (a single carbon donor) in the synthesis of fused heterocycles. It is particularly vital for creating 4-substituted quinazolines, a scaffold found in EGFR inhibitors (e.g., Gefitinib analogs).
Application: 4(3H)-Quinazolinone Synthesis
In this workflow, the orthoester condenses with an anthranilic acid derivative. The high electrophilicity of the orthoester carbon facilitates the ring closure.
Step-by-Step Workflow:
-
Condensation: React 2-aminobenzamide (or anthranilic acid) with Triethyl 3-fluoroorthobenzoate.
-
Elimination: The amine attacks the orthoester carbon, displacing ethanol.
-
Cyclization: Thermal heating drives the intramolecular condensation to close the pyrimidine ring.
Visualizing the Pathway
The following diagram illustrates the Pinner synthesis of the orthoester and its subsequent transformation into a quinazoline pharmacophore.
Figure 1: Synthetic pathway from commercial nitrile to the orthoester intermediate and its application in quinazoline ring formation.[6][9][10][11][12]
References
- Pinner, A. (1892). Die Imidoether und ihre Derivate. Oppenheim, Berlin. (Foundational text on the Pinner Reaction mechanism).
-
Sánchez-Sancho, F., et al. (2010). "Microwave-assisted synthesis of quinazolines and dihydroquinazolines." Chemistry Central Journal, 4(1).
-
Shaikh, A. A., et al. (2013).[10] "A flexible Pinner preparation of orthoesters: the model case of trimethylorthobenzoate." Green Chemistry, 15.
-
PubChem Compound Summary. (2024). "3-Fluorobenzonitrile (CAS 403-54-3)."[2] National Center for Biotechnology Information.
Sources
- 1. 3-(Trifluoromethoxy)fluorobenzene | 1077-01-6 [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. primaryamine.com [primaryamine.com]
- 4. CN116553997B - Synthesis method of intermediate 1,2, 3-trifluoro-benzene for synthesizing 3,4, 5-trifluoro-bromobenzene - Google Patents [patents.google.com]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]
- 8. CN115490597B - Synthetic method of fluorotoluene derivative - Google Patents [patents.google.com]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dspace.mit.edu [dspace.mit.edu]
- 12. Triethyl orthoformate - Wikipedia [en.wikipedia.org]
Physicochemical Profiling and Synthetic Utility of 1-Fluoro-3-(triethoxymethyl)benzene: A Technical Guide
Topic: Molecular weight and formula of 1-Fluoro-3-(triethoxymethyl)benzene Content Type: In-depth Technical Guide.
Executive Summary & Core Specifications
1-Fluoro-3-(triethoxymethyl)benzene is a specialized fluorinated orthoester used primarily as a robust protecting group for 3-fluorobenzoic acid and as a lipophilic building block in medicinal chemistry. As a "masked" carboxylic acid, it offers unique stability against nucleophilic attack and basic conditions, while remaining labile to acidic hydrolysis.
This guide provides the definitive physicochemical data, synthetic protocols, and handling procedures required for high-integrity research applications.
Physicochemical Specifications
The following data establishes the baseline identity of the compound.
| Property | Value | Notes |
| IUPAC Name | 1-Fluoro-3-(triethoxymethyl)benzene | |
| Molecular Formula | C₁₃H₁₉FO₃ | |
| Molecular Weight | 242.29 g/mol | Calculated using IUPAC atomic weights.[1] |
| Exact Mass | 242.1318 g/mol | Monoisotopic mass for MS calibration. |
| Elemental Analysis | C: 64.44%, H: 7.90%, F: 7.84%, O: 19.81% | Theoretical composition. |
| Predicted Boiling Point | ~245–250°C (760 mmHg) | Extrapolated from triethyl orthobenzoate (240°C). |
| Solubility | Soluble in EtOH, Et₂O, CHCl₃; Decomposes in water | Hydrolytically unstable in aqueous acid. |
Structural Analysis & Reactivity Profile
The Orthoester Advantage
The triethoxymethyl group [–C(OEt)₃] functions as a solvating, sterically bulky protecting group. Unlike standard esters, the central carbon is sp³ hybridized and lacks the electrophilic carbonyl carbon, rendering it immune to nucleophilic attack by bases (e.g., organolithiums, Grignard reagents).
The Fluorine Effect
The fluorine atom at the meta position (relative to the orthoester) exerts a strong inductive electron-withdrawing effect (-I).
-
Metabolic Stability: The C–F bond (approx. 116 kcal/mol) blocks metabolic oxidation at the C1 position.
-
Lipophilicity: Fluorination increases the logP value compared to the non-fluorinated analog, enhancing membrane permeability in drug discovery contexts.
Hydrolytic Instability (Mechanism)
While stable in base, the molecule is highly sensitive to acid. Protonation of an ethoxy oxygen leads to the expulsion of ethanol and the formation of a resonance-stabilized dialkoxycarbenium ion.
Figure 1: Acid-catalyzed hydrolysis pathway. Note the rapid conversion to the ester intermediate.
Synthetic Methodology
The most reliable synthesis of 1-Fluoro-3-(triethoxymethyl)benzene utilizes the Pinner synthesis approach or direct alcoholysis of the corresponding benzotrichloride.
Precursor: 1-Fluoro-3-(trichloromethyl)benzene (CAS: 401-77-4). Reagents: Sodium Ethoxide (NaOEt), Absolute Ethanol.
Step-by-Step Protocol
Note: This reaction is exothermic and moisture-sensitive.
-
Preparation: In a flame-dried 3-neck round-bottom flask equipped with a reflux condenser and dropping funnel, charge Sodium Ethoxide (3.3 equivalents) dissolved in anhydrous ethanol (2 M solution).
-
Addition: Cool the solution to 0°C under nitrogen atmosphere. Add 1-Fluoro-3-(trichloromethyl)benzene (1.0 equivalent) dropwise over 30 minutes. The trichloromethyl group is highly reactive; controlling the exotherm is critical to prevent polymerization.
-
Reflux: Once addition is complete, warm to room temperature, then heat to reflux (approx. 78°C) for 6–12 hours. Monitor reaction progress via TLC (silica gel; eluent: 5% EtOAc/Hexane). Note: The starting material spot should disappear.
-
Workup (Critical):
-
Cool the mixture to room temperature.
-
Filter off the precipitated Sodium Chloride (NaCl) under inert gas (Schlenk filtration recommended).
-
Concentrate the filtrate under reduced pressure.
-
Do not use acidic aqueous washes. Instead, wash the organic residue rapidly with cold 5% NaHCO₃ if necessary to remove residual salts, but minimize water contact.
-
-
Purification: Distill under high vacuum. The product is a clear, colorless oil.
Figure 2: Synthetic workflow from the trichloromethyl precursor.
Handling & Stability (Senior Scientist's Note)
As an application scientist, I cannot stress enough that moisture control is the single biggest failure point when working with this molecule.
-
Storage: Store under Argon or Nitrogen at 2–8°C.
-
Solvents: Ensure all reaction solvents are dried (e.g., over molecular sieves) before use. Even trace water in an NMR tube (CDCl₃) can hydrolyze the orthoester back to the ethyl ester within hours, leading to confusing spectra.
-
Stabilization: If long-term storage is required, adding a trace amount (0.1%) of triethylamine can neutralize adventitious acid and prolong shelf life.
Applications in Drug Discovery
-
Bioisosteric Replacement: The triethoxymethyl group acts as a lipophilic, bulky replacement for polar carboxylates, potentially improving blood-brain barrier (BBB) penetration.
-
Prodrug Design: The moiety is stable at physiological pH (7.4) but hydrolyzes in the acidic environment of the lysosome (pH ~4.5–5.0), releasing the active 3-fluorobenzoic acid derivative.
References
-
National Institute of Standards and Technology (NIST). Benzene, 1-(chloromethyl)-3-fluoro- (Precursor Data).[2] NIST Chemistry WebBook.[2] [Link]
-
ChemBK. 1-Fluoro-3-(trichloromethyl)benzene Physical Properties.[Link]
-
PubChem. 1-Fluoro-4-(trichloromethyl)benzene (Isomer Comparison). National Library of Medicine. [Link]
Sources
Methodological & Application
Application Note: 1-Fluoro-3-(triethoxymethyl)benzene in Medicinal Chemistry
Executive Summary
1-Fluoro-3-(triethoxymethyl)benzene (CAS: 221214-68-2) is a specialized aryl orthoester building block used in the design of fluorinated pharmaceutical scaffolds. Unlike its carboxylic acid or aldehyde analogs, this reagent offers a unique reactivity profile: it acts as a masked carboxylate that is stable under strongly basic and nucleophilic conditions but highly reactive toward amines in acidic media.
This guide details the application of 1-Fluoro-3-(triethoxymethyl)benzene in two critical medicinal chemistry workflows:
-
Heterocycle Synthesis: The rapid, one-pot construction of 2-(3-fluorophenyl)quinazolin-4-ones and benzimidazoles.
-
Regioselective Functionalization: Using the triethoxymethyl moiety as a Directed Metalation Group (DMG) to access polysubstituted aromatics.
Chemical Profile & Mechanism of Action[1][2][3]
The Orthoester Advantage
The triethoxymethyl group,
| Feature | Acid Chloride ( | Aldehyde ( | Orthoester ( |
| Oxidation State | +3 | +2 | +3 |
| Basic Stability | Low (Hydrolyzes) | Moderate (Enolizable) | High (Stable) |
| Acid Stability | Low | Moderate | Low (Reactive) |
| Nucleophile Resistance | Poor | Poor | Excellent |
| Primary Use | Acylation | Reductive Amination | Cyclocondensation |
Mechanistic Pathway: Heterocylization
The primary utility of this reagent is the introduction of the m-fluorophenyl moiety into heterocycles. The reaction proceeds via an acid-catalyzed exchange of ethoxy groups with nucleophilic amines.
Figure 1: Acid-catalyzed condensation mechanism. The orthoester undergoes successive alkoxy exchanges to form the heterocycle, releasing three equivalents of ethanol.
High-Value Applications
Synthesis of Kinase Inhibitor Scaffolds (Quinazolinones)
Quinazolin-4-ones are privileged structures in kinase inhibitors (e.g., Idelalisib analogs). The 3-fluoro substitution on the pendant phenyl ring is a classic bioisostere used to block metabolic oxidation at the phenyl ring or modulate lipophilicity (
Using 1-Fluoro-3-(triethoxymethyl)benzene allows for a thermal cyclocondensation that avoids the harsh dehydrating agents (like
Ortho-Lithiation Director
The triethoxymethyl group is a powerful Directed Metalation Group (DMG). It coordinates with lithium bases (e.g.,
-
Regioselectivity: In 1-Fluoro-3-(triethoxymethyl)benzene, the C2 position is flanked by both the Fluorine and the Orthoester. This "cooperative directing effect" makes the C2 position highly activated for lithiation, allowing for the precise introduction of electrophiles (E+) between the two functional groups.
Experimental Protocols
Protocol A: Synthesis of 2-(3-Fluorophenyl)quinazolin-4-one
Objective: To synthesize a fluorinated quinazolinone scaffold without using moisture-sensitive acid chlorides.
Reagents:
-
Anthranilamide (2-Aminobenzamide) (1.0 equiv)
-
1-Fluoro-3-(triethoxymethyl)benzene (1.2 equiv)
-
p-Toluenesulfonic acid (pTSA) (0.1 equiv)
-
Ethanol (Anhydrous)
Step-by-Step Procedure:
-
Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Charging: Add Anthranilamide (1.36 g, 10 mmol) and 1-Fluoro-3-(triethoxymethyl)benzene (2.90 g, 12 mmol) to the flask.
-
Solvent: Dissolve the mixture in 20 mL of anhydrous ethanol.
-
Catalyst: Add p-Toluenesulfonic acid (172 mg, 1.0 mmol).
-
Reaction: Heat the mixture to reflux (
) for 4–6 hours.-
Monitoring: Monitor by TLC (System: Hexane/EtOAc 3:1). The starting amide spot should disappear, and a fluorescent product spot should appear.
-
-
Workup: Cool the reaction mixture to room temperature. The product often precipitates directly upon cooling.
-
Isolation: Filter the solid precipitate. Wash the filter cake with cold ethanol (
) followed by diethyl ether ( ). -
Purification: Recrystallize from hot ethanol if necessary.
-
Yield Expectation: 85–92% as a white/off-white solid.
Why this works: The orthoester acts as a "dehydrating solvent" equivalent. As ethanol is released, it drives the equilibrium. The acidity of pTSA is sufficient to activate the orthoester carbon without degrading the amide.
Protocol B: Hydrolysis to Ethyl 3-Fluorobenzoate
Objective: To unmask the ester functionality under mild conditions, useful if the orthoester was used as a protecting group during a previous basic step (e.g., alkylation elsewhere on the molecule).
Reagents:
-
1-Fluoro-3-(triethoxymethyl)benzene derivative
-
1M Hydrochloric Acid (HCl)
-
Tetrahydrofuran (THF)
Step-by-Step Procedure:
-
Dissolution: Dissolve the orthoester substrate (1.0 mmol) in THF (5 mL).
-
Acidification: Add 1M aqueous HCl (2 mL) dropwise at
. -
Hydrolysis: Stir vigorously at room temperature for 30 minutes.
-
Note: Orthoesters hydrolyze to esters very rapidly. Prolonged exposure or heat will hydrolyze the ester further to the carboxylic acid.
-
-
Extraction: Dilute with water (10 mL) and extract with Ethyl Acetate (
). -
Drying: Dry the organic layer over
and concentrate in vacuo. -
Result: Quantitative conversion to the ethyl ester.
Decision Matrix: When to use this Reagent?
Use the following logic flow to determine if 1-Fluoro-3-(triethoxymethyl)benzene is the correct choice for your synthesis.
Figure 2: Selection criteria for fluorinated phenyl building blocks.
References
-
Synthesis of Quinazolin-4(3H)-ones using Orthoesters: Gavin, J. T., et al. (2018).[1][2][3] Quinazolin-4(3H)-ones and 5,6-Dihydropyrimidin-4(3H)-ones from
-Aminoamides and Orthoesters. Molecules, 23(11), 2925.[1] [Link] -
Orthoesters as Protecting Groups: Wipf, P. (2005). Synthetic Applications of Ortho Esters. Department of Chemistry, University of Pittsburgh. [Link]
-
Fluorine in Medicinal Chemistry (Bioisosterism): Shah, P., & Westwell, A. D. (2007).[4][5] The Role of Fluorine in Medicinal Chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527–540. [Link]
-
Reaction of Orthoesters with Amines: Zemlak, K., et al. (2018).[1] Synthesis of 4-Arylaminoquinazolines from 2-amino-N'-Arylbenzamidines and Orthoesters. Current Organic Chemistry, 22(28). [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Quinazolin-4(3H)-ones and 5,6-Dihydropyrimidin-4(3H)-ones from β-Aminoamides and Orthoesters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quinazolin-4(3 H)-ones and 5,6-Dihydropyrimidin-4(3 H)-ones from β-Aminoamides and Orthoesters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: One-Pot Synthesis of Fluorinated N-Heterocycles via 3-Fluoroorthobenzoate Derivatives
Executive Summary
The incorporation of fluorine into drug scaffolds is a cornerstone of modern medicinal chemistry, utilized to modulate lipophilicity, metabolic stability, and ligand-protein binding affinity.[1] The 3-fluorophenyl moiety, in particular, is a privileged pharmacophore found in numerous kinase inhibitors and GPCR ligands.
This guide details the one-pot utilization of 3-fluoroorthobenzoate derivatives (specifically trimethyl (3-fluorophenyl)orthoformate analogues) to generate 2-(3-fluorophenyl)-substituted N-heterocycles. Unlike traditional multi-step acid chloride couplings, orthoester-mediated cyclizations offer moisture tolerance, atom economy, and the ability to perform "masked" carboxylate chemistry under mild conditions.
We present a validated protocol using Bismuth(III) Triflate (
Strategic Rationale & Mechanism
Why Orthobenzoates?
Orthobenzoates (
-
Irreversibility: The release of three moles of alcohol drives the equilibrium forward.
-
Water Scavenging: Orthoesters consume water generated during dehydration steps, preventing hydrolysis of sensitive intermediates.
-
Regioselectivity: They promote selective cyclization via imidate intermediates.
Reaction Mechanism
The reaction proceeds via a cascade: Activation
Figure 1: Mechanistic pathway for the Lewis Acid-catalyzed condensation of 3-fluoroorthobenzoate.
Validated Protocol: Synthesis of 2-(3-Fluorophenyl)quinazolin-4(3H)-ones
This protocol describes the synthesis of 2-(3-fluorophenyl)quinazolin-4(3H)-one via a three-component condensation of anthranilic acid, ammonium acetate (or a primary amine), and trimethyl (3-fluoro)orthobenzoate.
Reagents & Equipment
-
Precursor: Anthranilic acid (1.0 mmol)
-
Nitrogen Source: Ammonium Acetate (1.2 mmol) [For N-H quinazolinones] OR Primary Amine (
) [For N-substituted derivatives] -
Electrophile: Trimethyl (3-fluoro)orthobenzoate (1.2 mmol)
-
Note: If the specific orthoester is unavailable, it can be generated in situ from 3-fluorobenzonitrile via the Pinner reaction (See Section 5).
-
-
Catalyst: Bismuth(III) Triflate (
) (1 mol%)[2] -
Solvent: Ethanol (Absolute) or Solvent-free (Grinding method)
Experimental Workflow
Figure 2: Step-by-step experimental workflow for the one-pot synthesis.
Step-by-Step Procedure
-
Charge: In a 50 mL round-bottom flask, combine Anthranilic acid (137 mg, 1 mmol) and Ammonium acetate (92 mg, 1.2 mmol).
-
Catalyst Addition: Add
(6.5 mg, 1 mol%). -
Electrophile Addition: Add Trimethyl (3-fluoro)orthobenzoate (1.2 mmol) dropwise.
-
Reaction: Stir the mixture at 60°C (for ethanol) or 80°C (for solvent-free melt) for 15–45 minutes.
-
Monitoring: Monitor progress via TLC (Mobile phase: Hexane/Ethyl Acetate 3:1). The disappearance of anthranilic acid indicates completion.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Add cold water (20 mL) to precipitate the crude product.
-
Filter the solid under vacuum and wash with cold aqueous ethanol (10%).
-
-
Purification: Recrystallize from hot ethanol to afford the pure 2-(3-fluorophenyl)quinazolin-4(3H)-one.
Data Analysis & Expected Results
The use of orthobenzoates typically yields higher purity products compared to oxidative cyclization of aldehydes.
| Parameter | Acid Chloride Method | Aldehyde Oxidative Method | Orthobenzoate Method ( |
| Reaction Time | 4–6 Hours | 8–12 Hours | 15–45 Minutes |
| Yield | 60–75% | 55–70% | 85–94% |
| Atom Economy | Low (HCl waste) | Moderate (Oxidant waste) | High (MeOH byproduct) |
| Purification | Column Chromatography | Column Chromatography | Filtration/Recrystallization |
Characterization of 2-(3-fluorophenyl)quinazolin-4(3H)-one:
-
Melting Point: 253–257 °C (Lit.[4] value for similar derivatives).[4]
-
IR (
): 3300 (NH), 1660 (C=O), 1600 (C=N). -
1H NMR (DMSO-
): 12.6 (s, 1H, NH), 8.1 (d, 1H), 7.9-7.4 (m, aromatic protons including 3-F-phenyl pattern).
Troubleshooting & Precursor Synthesis
"I cannot source Trimethyl (3-fluoro)orthobenzoate."
If the orthoester is not commercially available, synthesize it via the Pinner Reaction or generate the imidate intermediate in situ:
Protocol (Pinner Synthesis):
-
Dissolve 3-fluorobenzonitrile (10 mmol) in dry Methanol (15 mL).
-
Bubble dry HCl gas through the solution at 0°C until saturation.
-
Stir at 5°C for 24h to form the Imidate Hydrochloride precipitate.
-
Filter and react this salt directly with Anthranilic acid/Amine in the presence of a base (
) to yield the quinazolinone.
Common Issues
-
Low Yield: Ensure the ethanol is dry. Water hydrolyzes the orthoester back to the ester/acid before it can react with the amine.
-
Sticky Solid: If the product oils out upon water addition, scratch the flask walls with a glass rod or add a seed crystal to induce precipitation.
References
-
Bi(OTf)
-
Orthoester Precursor Synthesis (Pinner Reaction)
-
Fluorine in Drug Discovery
-
General Quinazolinone Synthesis
Sources
- 1. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dspace.nuph.edu.ua [dspace.nuph.edu.ua]
- 3. researchgate.net [researchgate.net]
- 4. acgpubs.org [acgpubs.org]
- 5. A flexible Pinner preparation of orthoesters: the model case of trimethylorthobenzoate - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. One-Pot Synthesis of Trifluoromethylated Quinazolin-4(3H)-ones with Trifluoroacetic Acid as CF3 Source [organic-chemistry.org]
Application Note: Solvent Selection and Process Optimization for Reactions Involving Fluorinated Orthoesters
The following Application Note and Protocol guide is designed for researchers and drug development professionals working with fluorinated orthoesters.
Executive Summary
Fluorinated orthoesters, such as triethyl ortho-trifluoroacetate (TEOTFA) and triethyl ortho-difluoroacetate , are critical building blocks for introducing fluoroalkyl groups into heterocyclic scaffolds (e.g., benzimidazoles, purines, quinazolines). Unlike their non-fluorinated counterparts (e.g., triethyl orthoformate, TEOF), fluorinated orthoesters exhibit distinct reactivity profiles driven by the strong electron-withdrawing nature of the fluorine atoms.
This guide provides a technical framework for solvent selection, emphasizing the kinetic and thermodynamic requirements to overcome the "Fluorine-Destabilized Cation Effect" and ensure efficient condensation.
Mechanistic Foundation: The "Fluorine Effect"
To select the correct solvent, one must understand why fluorinated orthoesters behave differently than TEOF or triethyl orthoacetate (TEOA).
The Cation Destabilization Challenge
The standard mechanism for orthoester condensation involves acid-catalyzed ionization to form a dialkoxycarbenium ion intermediate.
-
Non-Fluorinated (R=H, Me): The carbocation is stabilized by resonance from the adjacent oxygens.
-
Fluorinated (R=CF₃, CHF₂): The strong inductive effect (-I) of the fluorine atoms significantly destabilizes the positively charged intermediate.
Impact on Protocol: Consequently, the activation energy for the ionization step is higher. Reactions with fluorinated orthoesters typically require higher temperatures , stronger acid catalysts , or solvents that facilitate leaving group departure compared to TEOF.
Mechanism Diagram
The following diagram illustrates the divergent energy landscapes and the role of solvent in stabilizing the transition state.
Figure 1: Mechanistic pathway highlighting the high-energy transition state caused by the electron-withdrawing CF₃ group, necessitating specific thermal and solvent conditions.
Solvent Selection Matrix
The choice of solvent is dictated by the trade-off between solubility of the polar intermediate and the thermal energy required to drive the reaction.
| Solvent Class | Representative Solvents | Suitability | Technical Rationale |
| Aromatic Hydrocarbons | Toluene, Xylene | High | Preferred System. High boiling points (110–140°C) allow sufficient thermal activation. Forms azeotropes with ethanol, driving the equilibrium forward (Le Chatelier's principle). |
| Polar Aprotic | DMF, DMAc, NMP | Moderate | Good for dissolving polar diamine substrates. However, high boiling points make removing the solvent difficult, and they do not facilitate azeotropic removal of the alcohol byproduct. |
| Chlorinated | DCM, Chloroform | Low | Boiling points are generally too low (<65°C) to overcome the activation barrier for CF₃-orthoester ionization efficiently. |
| Alcohols | Ethanol, Methanol | Low | Contraindicated. The solvent is also the leaving group (EtOH). Using it as the medium pushes the equilibrium backward, inhibiting product formation. |
| Neat (Solvent-Free) | The Orthoester Itself | High | If the orthoester is a liquid and inexpensive, using it in excess acts as both reagent and solvent. Requires high temperatures. |
Detailed Protocol: Synthesis of 2-(Trifluoromethyl)benzimidazole
This protocol validates the solvent selection principles by synthesizing a fluorinated heterocycle from o-phenylenediamine and triethyl ortho-trifluoroacetate.
Reagents & Equipment[1][2][3]
-
Substrate: o-Phenylenediamine (1.0 equiv)
-
Reagent: Triethyl ortho-trifluoroacetate (1.2 – 1.5 equiv)
-
Solvent: Anhydrous Toluene (5–10 mL per gram of substrate)
-
Catalyst: p-Toluenesulfonic acid (p-TsOH) (5–10 mol%)
-
Apparatus: Round-bottom flask equipped with a Dean-Stark trap (critical for alcohol removal) and reflux condenser.
Step-by-Step Methodology
Step 1: System Preparation (Anhydrous Integrity)
-
Ensure all glassware is oven-dried. Fluorinated orthoesters are moisture-sensitive; hydrolysis yields trifluoroacetic acid, which alters the pH profile and stoichiometry.
-
Purge the reaction vessel with Nitrogen or Argon.
Step 2: Reaction Assembly
-
Charge the flask with o-phenylenediamine and anhydrous Toluene.
-
Add p-TsOH catalyst.[1]
-
Add triethyl ortho-trifluoroacetate via syringe. Note: The CF₃ group increases density; ensure gravimetric or volumetric accuracy.
Step 3: Thermal Activation & Equilibrium Drive
-
Heat the mixture to vigorous reflux (bath temp ~120°C).
-
Observation Point: Monitor the Dean-Stark trap. The theoretical byproduct is Ethanol (bp 78°C). However, in toluene (bp 110°C), an azeotrope will distill over.
-
Expert Insight: Unlike TEOF reactions which may complete in 1-2 hours, CF₃-orthoesters often require 4–12 hours due to the destabilized cation intermediate described in Section 2.
Step 4: Monitoring
-
Monitor via TLC or LC-MS. Look for the disappearance of the diamine.
-
Troubleshooting: If conversion stalls, add a small aliquot of Acetic Anhydride (0.5 equiv). This acts as a chemical scavenger for the ethanol, driving the reaction irreversibly (forming Ethyl Acetate).
Step 5: Work-up
-
Concentrate the toluene under reduced pressure.[3]
-
Purification: The residue is often a solid. Recrystallize from a mixture of Water/Ethanol or precipitate by adding hexanes if the product is lipophilic.
Solvent Decision Tree (Workflow)
Use this logic flow to determine the optimal solvent system for your specific substrate.
Figure 2: Decision tree for selecting reaction media based on substrate solubility and thermal stability.
Safety & Handling (E-E-A-T)
-
Hydrolysis Risks: Fluorinated orthoesters hydrolyze to form the corresponding fluorinated carboxylic acid (e.g., Trifluoroacetic acid) and alcohol. While they do not immediately release HF gas, the generated acids are corrosive.
-
Metal Compatibility: Avoid using iron or non-passivated steel vessels for prolonged reflux of fluorinated esters/orthoesters, as trace metal fluorides can catalyze decomposition [1].
-
Waste Disposal: Segregate waste streams. Fluorinated organics should not be mixed with general organic waste if incineration protocols differ for halogenated compounds.
References
-
BenchChem. (2025).[1] Strategies to avoid decomposition of fluorinated esters. BenchChem Application Notes. Link
-
Marquez, E., et al. (2009).[4] DFT calculations of triethyl and trimethyl orthoacetate elimination kinetics in the gas phase. Journal of Physical Chemistry A. Link
-
Schaefer, G., et al. (2017).[5] Scalable Synthesis of Trifluoromethylated Imidazo-Fused N-Heterocycles. Organic Letters. Link
-
Thermo Fisher Scientific. (2025).[1][6] Current Trends in Practical Fluorination Chemistry. Thermo Fisher Scientific. Link
-
Wikipedia. (2025).[1] Triethyl orthoformate: Reactivity and Applications. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. rsc.org [rsc.org]
- 3. Concurrent esterification and N-acetylation of amino acids with orthoesters: A useful reaction with interesting mechanistic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DFT calculations of triethyl and trimethyl orthoacetate elimination kinetics in the gas phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A practical and catalyst-free trifluoroethylation reaction of amines using trifluoroacetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Precision Functionalization of 1-Fluoro-3-(triethoxymethyl)benzene: Leveraging Orthogonal Directing Groups
This Application Note is designed for researchers in medicinal chemistry and materials science. It addresses the specific challenges of functionalizing 1-Fluoro-3-(triethoxymethyl)benzene , a scaffold offering unique bioisosteric properties (fluorine) and a masked carboxylate (orthoester).[1]
Executive Summary & Strategic Analysis
1-Fluoro-3-(triethoxymethyl)benzene presents a compelling yet challenging substrate for arene functionalization.[1] Its reactivity is governed by the interplay between two directing groups (DGs) with distinct electronic and steric profiles:
-
Fluorine (C1): A potent Inductive Directing Group (strong
effect). It significantly acidifies the ortho protons (C2 and C6) but offers only weak coordination to lithium.[1]ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
Triethoxymethyl (C3): A bulky, Lewis-basic orthoester.[1] It serves as a Coordinating Directing Group (via oxygen lone pairs) and a masked carboxylic acid.[1]
The Synthetic Challenge: The primary challenge is Regiocontrol .
-
Site C2 (The "Pocket"): Located between F and
. It is the most thermodynamically acidic site (Cooperative Effect) but is sterically crowded.[1]ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
Site C6: Ortho to F, para to the orthoester. Less acidic than C2 but sterically accessible.[1]
-
Site C4: Ortho to the orthoester, para to F. Least favored due to lack of strong inductive activation from F.
The Stability Challenge: The triethoxymethyl group is stable to strong bases (alkyllithiums) but extremely labile to aqueous acid . Standard acidic workups will hydrolyze the orthoester to the ethyl ester or carboxylic acid.
Mechanistic Pathway & Regioselectivity
The following diagram illustrates the divergent lithiation pathways controlled by base selection and thermodynamics.
Figure 1: Divergent lithiation pathways.[1][2] n-BuLi targets the acidic C2 position (cooperative effect), while bulkier bases may shift preference to C6.
Core Protocol: C2-Selective Directed Ortho Metalation (DoM)
This protocol targets the C2 position, leveraging the high acidity induced by the flanking fluorine and orthoester.
Reagents & Equipment
-
Substrate: 1-Fluoro-3-(triethoxymethyl)benzene (1.0 equiv).[1]
-
Base: n-Butyllithium (n-BuLi), 2.5 M in hexanes (1.1 equiv).[1]
-
Additive: TMEDA (N,N,N',N'-Tetramethylethylenediamine) (1.1 equiv) – Crucial for breaking BuLi aggregates and coordinating the orthoester.
-
Solvent: Anhydrous THF (0.5 M concentration relative to substrate).[1]
-
Electrophile: Iodine (
), DMF, or Trimethyl borate (1.2 equiv). -
Atmosphere: Argon or Nitrogen (strictly anhydrous).[1]
Step-by-Step Methodology
-
System Preparation: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a rubber septum. Flush with Argon for 15 minutes.
-
Solvent Charge: Add anhydrous THF and TMEDA via syringe. Cool the solution to -78 °C (dry ice/acetone bath).
-
Base Activation: Add n-BuLi dropwise over 5 minutes. Stir for 15 minutes at -78 °C to form the active BuLi-TMEDA complex.
-
Substrate Addition: Dissolve 1-Fluoro-3-(triethoxymethyl)benzene in a minimal amount of THF. Add this solution dropwise to the base mixture over 10 minutes.
-
Checkpoint: The solution may turn a slight yellow/orange, indicating formation of the aryllithium species.
-
-
Metalation: Stir at -78 °C for 1 hour .
-
Electrophile Trapping: Add the electrophile (dissolved in THF if solid) rapidly in one portion.
-
For Iodine: Solution turns from colorless/yellow to dark violet, then fades as iodine is consumed.[1]
-
For DMF: Stir for 30 mins at -78 °C, then warm to 0 °C.
-
-
Quenching (Critical):
-
To Retain Orthoester: Quench with saturated aqueous
(pH ~9) or basic water (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> ) . Avoid HCl or acidic workups. -
To Hydrolyze to Ester: Quench with 1M HCl and stir at RT for 1 hour.
-
Self-Validating the Outcome (QC)
| Observation | Diagnosis | Action |
| Crude NMR shows 1:1 mixture of regioisomers | Steric clash at C2 was too high or temp was too high. | Switch base to s-BuLi (smaller) or lower temp to -90°C. |
| Recovery of Starting Material | Incomplete lithiation. | Increase metalation time to 2 hrs; ensure THF is dry (water kills BuLi). |
| Loss of Ethyl groups in NMR | Orthoester hydrolysis. | Check quench pH.[1] Ensure no acid was used during extraction.[1] |
| 19F NMR Shift | Product F signal shifts downfield (deshielded) | Confirms substitution at C2 (ortho to F). |
Application: Suzuki-Miyaura Cross-Coupling
Once functionalized with a halogen (e.g., Iodine at C2), the scaffold can be coupled to aryl groups.
Protocol:
-
Substrate: 2-Iodo-1-fluoro-3-(triethoxymethyl)benzene.[1]
-
Catalyst:
(5 mol%).ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
Partner: Aryl boronic acid (1.5 equiv).[1]
-
Base:
(3.0 equiv) – Use anhydrous base to protect orthoester, or minimize water exposure. -
Solvent: 1,4-Dioxane (anhydrous).
-
Conditions: Heat at 80 °C for 4-6 hours under Argon.
Why this works: The bulky orthoester at C3 protects the C2-iodide from side reactions, while the fluorine at C1 electronically activates the C-I bond for oxidative addition.
Stability & Handling Guide
The triethoxymethyl group is a "masked" carboxylate.[1] It is robust under basic and nucleophilic conditions but fragile in acid.[1]
| Condition | Stability | Recommendation |
| Alkyllithiums (n-BuLi) | Stable | Ideal for C-H activation.[1] |
| Grignard Reagents | Stable | Compatible.[1] |
| Aqueous HCl / | Unstable | Hydrolyzes to Ethyl Ester ( |
| Silica Gel Chromatography | Moderate | Use silica pre-treated with 1% |
| Lewis Acids ( | Unstable | Will cleave the orthoester. |
References
-
Snieckus, V. (1990).[1] "Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics."[1] Chemical Reviews, 90(6), 879–933. Link[1]
-
Schlosser, M. (2005).[1] "The 2×3 Isomeric Fluorobenzoic Acids: A Tutorial in Site-Selective Metalation." European Journal of Organic Chemistry, 2005(19), 3975–3984. (Demonstrates F vs. COOH/Ester directing competition). Link[1]
-
Gschwend, H. W., & Rodriguez, H. R. (1979).[1] "Heteroatom-facilitated lithiations." Organic Reactions, 26, 1–360. (Foundational text on DoM). Link[1]
-
Leroux, F., Schlosser, M., Zuniga, E., & Woltermann, C. (2004). "Trifluoromethyl-substituted arenes: A new class of substrates for the 'site-selective' derivatization of aromatics."[1] Organometallics. (Discusses F vs CF3/Bulky group competition). Link[1]
Sources
Troubleshooting & Optimization
Purification of 1-Fluoro-3-(triethoxymethyl)benzene on basic alumina vs silica
Technical Support Center: Chromatography of Acid-Sensitive Acetals
Guide Topic: Purification of 1-Fluoro-3-(triethoxymethyl)benzene on Basic Alumina vs. Silica Gel
Executive Summary for the Senior Scientist
The purification of 1-Fluoro-3-(triethoxymethyl)benzene presents a classic challenge in organic synthesis: isolating an acid-labile compound from a reaction mixture. The core of the issue lies in the triethoxymethyl group, an orthoester, which is functionally an acetal. Acetals are notoriously sensitive to acid-catalyzed hydrolysis.[1][2][3][4] Standard flash chromatography on silica gel, a weakly acidic medium, often leads to significant product degradation, resulting in low yields and the generation of impurities.[5][6] This guide provides a detailed analysis comparing silica gel and basic alumina as stationary phases, offering field-proven protocols and troubleshooting advice to ensure the successful purification of this and other acid-sensitive molecules. The primary recommendation is the use of basic alumina, which provides a stable, non-destructive environment for the acetal functional group.
Frequently Asked Questions (FAQs)
Q1: I am attempting to purify 1-Fluoro-3-(triethoxymethyl)benzene on a standard silica gel column and experiencing very low recovery. What is happening to my compound?
A: Your low recovery is almost certainly due to the decomposition of the target molecule on the silica gel. The surface of standard silica gel is covered with silanol groups (Si-OH), which make the surface weakly acidic (typically pH 4-5).[6][7][8] The triethoxymethyl group in your compound is an acetal, which is highly susceptible to acid-catalyzed hydrolysis.[4][9]
As your compound travels through the column, the acidic environment protonates one of the oxygen atoms in the acetal, initiating a cascade that cleaves the C-O bonds. This process hydrolyzes your desired product into undesired, more polar byproducts, which either remain on the column or elute as impurities.
To confirm this, you can perform a simple test: spot your pure compound on a silica TLC plate, let it sit for 15-30 minutes, and then elute it. If you observe a new, more polar spot at the baseline or streaking from the original spot, it confirms on-plate decomposition.
Q2: What is the recommended stationary phase for purifying 1-Fluoro-3-(triethoxymethyl)benzene and why?
A: The recommended stationary phase is basic alumina (Aluminum Oxide, Al₂O₃) .[8]
-
Chemical Stability: Acetals are stable under neutral to basic conditions.[4] Basic alumina has a surface pH of approximately 9-10, creating an environment that protects the triethoxymethyl group from hydrolysis.[10]
-
Selectivity: Basic alumina is well-suited for the chromatography of neutral and basic compounds that are stable in an alkaline environment. Since 1-Fluoro-3-(triethoxymethyl)benzene is a neutral organic molecule, basic alumina provides excellent compatibility.
By using basic alumina, you directly address the root cause of decomposition, ensuring the integrity of your molecule throughout the purification process.
Q3: If my compound degrades on silica, what are the likely byproducts I should look for?
A: The acid-catalyzed hydrolysis of 1-Fluoro-3-(triethoxymethyl)benzene will likely produce 3-fluorobenzaldehyde and ethanol. If trace amounts of formic acid are present or generated, you might also see subsequent reaction products. The primary, more polar impurity you would expect to see on a TLC plate is 3-fluorobenzaldehyde.
Diagram: Acid-Catalyzed Hydrolysis on Silica Surface
This diagram illustrates the mechanism of decomposition. The acidic silanol (Si-OH) groups on the silica surface protonate the acetal, initiating hydrolysis.
Caption: Acetal hydrolysis catalyzed by acidic silica.
Q4: I only have silica gel available. Is there any way to modify my procedure to safely purify my compound?
A: Yes, while not ideal, you can deactivate the silica gel to minimize decomposition. The most common method is to add a small amount of a basic modifier, such as triethylamine (TEA) , to your eluent system.[11]
A typical procedure involves adding 0.5-2% TEA to your solvent system (e.g., Hexane/Ethyl Acetate + 1% TEA). Before running the column, flush the packed silica with this solvent mixture to neutralize the acidic sites. This pre-treatment, combined with the modified eluent, can often prevent the hydrolysis of acid-sensitive compounds. However, this adds another substance that may need to be removed from your final product.
Q5: What are the key practical differences I should be aware of when choosing between silica and basic alumina?
A: The choice depends entirely on the chemical nature of your analyte. Below is a summary table for the purification of 1-Fluoro-3-(triethoxymethyl)benzene.
| Feature | Silica Gel (Standard) | Basic Alumina (Brockmann I or II) |
| Surface pH | Weakly Acidic (~4-5)[6] | Basic (~9-10)[10] |
| Compatibility with Analyte | Poor. Catalyzes hydrolysis of the acetal group.[5] | Excellent. Chemically inert towards the acetal group.[4] |
| Typical Analytes | General purpose, excellent for most neutral and acidic compounds.[8] | Best for basic and neutral compounds stable to alkali. |
| Common Issues | Product decomposition, low recovery, creation of artifacts. | Can strongly retain acidic impurities. May be sensitive to moisture.[10] |
| Solvent Considerations | Compatible with a wide range of solvents. | Avoid highly acidic modifiers. Some esters (e.g., ethyl acetate) can potentially undergo saponification, though this is less common with modern alumina. Ethers and chlorinated solvents are very safe choices. |
| Recommendation | Not Recommended. Use only if deactivated with a base.[11] | Highly Recommended. The optimal choice for this purification. |
Troubleshooting Guide
| Observed Problem | Probable Cause | Recommended Solution |
| Low or zero recovery of product from a silica column. | On-column decomposition. The acidic silica is hydrolyzing your acetal. | Switch to a basic alumina column. This is the most robust solution. Alternatively, neutralize your silica column and eluent with 1-2% triethylamine.[11] |
| TLC analysis of column fractions shows a new, more polar spot that wasn't in the crude mixture. | Artifact formation. The new spot is likely 3-fluorobenzaldehyde, a hydrolysis product. | Confirm the identity of the byproduct if possible. This is strong evidence that you must switch to a basic alumina stationary phase. |
| Product streaks or elutes poorly on a basic alumina column. | 1. Incorrect solvent polarity. The eluent may be too weak. 2. Alumina activity is too high. Very dry (Activity I) alumina can be highly retentive. | 1. Increase eluent polarity. Perform a gradient elution from a non-polar solvent (e.g., hexane) to a more polar one (e.g., diethyl ether or dichloromethane). 2. Use alumina with a slightly higher water content (e.g., Brockmann Activity II or III) to moderate its activity. |
Experimental Protocols
Protocol 1: Recommended Purification Using Basic Alumina
This protocol is designed for the robust and high-yield purification of 1-Fluoro-3-(triethoxymethyl)benzene.
-
TLC Analysis:
-
Develop a solvent system using basic alumina TLC plates.
-
Start with a non-polar system like 98:2 Hexane:Diethyl Ether.
-
Adjust the polarity to achieve an Rf value of ~0.25-0.35 for the desired product.
-
-
Column Preparation:
-
Select a glass column with an appropriate diameter for your sample size (e.g., 2-4 cm for 100-500 mg of crude material).
-
Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.
-
Prepare a slurry of basic alumina (e.g., Activated, Brockmann II, ~150 mesh) in your starting eluent (e.g., 100% Hexane).
-
Pour the slurry into the column and allow it to pack under gentle pressure or gravity, ensuring no air bubbles are trapped. Add a final layer of sand on top.
-
-
Sample Loading:
-
Dissolve your crude product in a minimal amount of a non-polar solvent (e.g., dichloromethane or toluene).
-
Optional (for better resolution): Add a small amount of basic alumina to this solution and evaporate the solvent to create a dry powder. Carefully add this powder to the top of the packed column.
-
-
Elution:
-
Begin eluting with the low-polarity solvent determined by your TLC analysis.
-
Gradually increase the polarity of the eluent (e.g., step gradient from 100% Hexane to 95:5 Hexane:Diethyl Ether, then 90:10, etc.).
-
Collect fractions and monitor them by TLC.
-
-
Product Isolation:
-
Combine the pure fractions containing your product.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Diagram: Purification Workflow Decision
Caption: Decision workflow for selecting the correct stationary phase.
Protocol 2: Alternative Purification Using Deactivated Silica Gel
Use this protocol only if basic alumina is unavailable.
-
Prepare Modified Eluent: Create your solvent mixture (e.g., Hexane/Ethyl Acetate) and add 1% triethylamine (TEA) by volume.
-
Column Packing and Neutralization:
-
Pack a standard silica gel column using the TEA-modified eluent.
-
Before loading your sample, flush the column with at least 2-3 column volumes of the modified eluent to ensure the entire silica bed is neutralized.
-
-
Sample Loading and Elution:
-
Load your sample as described in Protocol 1.
-
Elute the column using the TEA-modified eluent, collecting and monitoring fractions as usual.
-
-
Workup: After evaporation, the TEA will remain with your product. It can often be removed by co-evaporation with toluene under high vacuum, but a mild acidic wash may be required if it persists, which risks hydrolyzing your product. This complication highlights why Protocol 1 is superior.
References
-
Nagy, V., et al. (2009). Isolation and purification of acid-labile carotenoid 5,6-epoxides on modified silica gels. Phytochemical Analysis, 20(4), 335-342. Available at: [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips for Flash Column Chromatography. Retrieved from [Link]
-
Nacalai Tesque, Inc. (n.d.). Silica Gel for Column Chromatography. Retrieved from [Link]
-
Biotage. (2023). Alumina sample cleanups and how can you implement in your workflow? Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Column Chromatography Notes. Retrieved from [Link]
-
Grayson, E. J., & Fréchet, J. M. J. (2004). Acetals as pH-Sensitive Linkages for Drug Delivery. Bioconjugate Chemistry, 15(5), 997-1006. Available at: [Link]
-
Guo, X., et al. (2014). Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels. Molecules, 19(12), 20956-20971. Available at: [Link]
-
Teledyne ISCO. (2012). RediSep basic alumina column Purification of high pKa compounds. Application Note AN68. Retrieved from [Link]
-
PubMed. (2004). Acetals as pH-sensitive linkages for drug delivery. National Institutes of Health. Retrieved from [Link]
-
Jalon. (n.d.). Activated Alumina vs. Silica Gel: All you need to know. Retrieved from [Link]
-
Wikipedia. (n.d.). Triethyl orthoformate. Retrieved from [Link]
-
Ataman Kimya. (n.d.). TRIETHYL ORTHOFORMATE. Retrieved from [Link]
-
Reddit. (2016). What compounds are unstable in a silica gel column (chromatography). r/chemhelp. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Acetals as pH-sensitive linkages for drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isolation and purification of acid-labile carotenoid 5,6-epoxides on modified silica gels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Silica Gel for Column Chromatographyï½Productsï½NACALAI TESQUE, INC. [nacalai.com]
- 7. Silica gel thin-layer chromatography of acidic phospholipids. II. Chromatographic behaviour of phosphatidylserine and phosphatidic acid applied with different cation composition on adsorbents either free of metal ions or containing a surplus of divalent metal ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tips & Tricks [chem.rochester.edu]
- 9. researchgate.net [researchgate.net]
- 10. biotage.com [biotage.com]
- 11. Chromatography [chem.rochester.edu]
Technical Support Center: Optimizing Couplings with 1-Fluoro-3-(triethoxymethyl)benzene
Status: Active Ticket ID: CHEM-SUP-8821 Subject: Yield Optimization & Stability Protocols for Fluorinated Orthoesters Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
You are working with 1-Fluoro-3-(triethoxymethyl)benzene (FTEMB). This is a specialized "masked" building block. The triethoxymethyl group (
The Central Paradox: This molecule is designed to survive strong bases (lithiation, Grignards) but will catastrophically decompose in even mild acidic aqueous conditions. Most yield failures with this substrate stem from:
-
Hydrolysis of the orthoester during aqueous workup or Suzuki coupling (boronic acid pathways).
-
Benzyne Formation during lithiation (elimination of LiF).
-
Regioselectivity Issues during Directed Ortho Metalation (DoM).
Part 1: The Stability & Reactivity Landscape
Before attempting any coupling, you must visualize the "Danger Zones" of this molecule. The orthoester is your yield-limiting factor.
Diagram 1: Stability & Degradation Pathway
Caption: The orthoester survives high pH (Base) but collapses in low pH (Acid/Water), destroying your starting material.
Part 2: Troubleshooting Directed Ortho Metalation (DoM)
The most common "coupling" for this molecule is Lithiation-Trapping . You are likely trying to attach an electrophile (E+) to the ring.
The Regioselectivity Issue
The molecule has two Directing Groups (DGs):
-
Fluorine (F): Strong inductive effect (
), directs ortho. -
Orthoester (
): Strong coordination effect, directs ortho.
The "Sweet Spot" is Position 2 (between F and Orthoester). This proton is synergistically activated by both groups. However, this position is prone to Benzyne formation (LiF elimination) if the temperature rises.
Diagram 2: Regioselectivity & Risk Map
Caption: Position 2 is kinetically favored (CIPE) but thermodynamically unstable due to LiF elimination risk.
FAQ: Lithiation Troubleshooting
Q: My yield is low (<30%) and I see "tars" in the flask. What happened? A: You likely triggered benzyne formation .
-
Mechanism: Lithiation at C-2 creates a species with Li adjacent to F. If the temperature rises above -70°C, LiF is eliminated, forming a highly reactive benzyne intermediate that polymerizes (tars).
-
Fix: Maintain internal temperature strictly at -78°C . Do not allow the reaction to warm up until after the electrophile (E+) has been added and given time to react.
Q: I am getting a mixture of C-2 and C-4 products. A: You are using the wrong base or conditions.
-
Fix: Use
-BuLi/TMEDA complex in THF at -78°C. The TMEDA coordinates lithium, enhancing the ortho-directing power of the orthoester, locking selectivity to C-2. Avoid bulky bases like LDA if steric hindrance is observed, though -BuLi is usually preferred for this specific synergistic site.
Part 3: Troubleshooting Palladium Cross-Couplings (Suzuki/Negishi)
If you are using FTEMB as a building block in Pd-catalyzed couplings (e.g., converting it to a boronic acid first), standard aqueous protocols will destroy the orthoester.
The "Anhydrous" Imperative
Standard Suzuki couplings use aqueous base (e.g.,
Recommended Protocol: Anhydrous Suzuki-Miyaura
Use this protocol if you have converted FTEMB into a boronic ester (e.g., via Lithiation
| Component | Standard Choice (AVOID) | Recommended Choice (USE) | Reason |
| Base | CsF (Solid) or | Solid bases in anhydrous solvent prevent hydrolysis. | |
| Solvent | Anhydrous Dioxane or DMF | Must be strictly dry. | |
| Catalyst | Faster turnover reduces thermal exposure. | ||
| Temp | Reflux (100°C) | 60-80°C | Minimize thermal stress on the orthoester. |
Part 4: Critical Workup Guide
The most common point of failure is not the reaction, but the quench .
-
NEVER use Acidic Quench: Do not use
(saturated) or if you want to keep the orthoester.-
Alternative: Quench with pH 7 Phosphate Buffer or slightly basic water (
).
-
-
Chromatography Warning: Silica gel is slightly acidic. It can cleave the orthoester during purification.
-
Fix: Pre-treat your silica column with 1% Triethylamine (TEA) in hexanes to neutralize acidic sites before loading your sample.
-
References & Grounding
-
Orthoester Stability & Protective Groups:
-
Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis. Orthoesters are stable to strong bases/nucleophiles but labile to aqueous acid.
-
Source:
-
-
Directed Ortho Metalation (DoM) Principles:
-
Snieckus, V. Directed Ortho Metalation.[1] Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics. (Explains the synergy of F and O-based directors).
-
Source:
-
-
Anhydrous Suzuki Conditions (Fluoride Activation):
-
Wright, S. W., et al. Fluoride-mediated boronic acid coupling reactions. (Establishes the use of CsF to avoid aqueous base).
-
Source:
-
-
Benzyne Formation from Ortho-Lithio Fluorobenzenes:
-
Detailed kinetics on the elimination of LiF from 2-lithio-1-fluorobenzenes.
-
Source:
-
Sources
Stability of 1-Fluoro-3-(triethoxymethyl)benzene in moisture-sensitive environments
Introduction
1-Fluoro-3-(triethoxymethyl)benzene is a valuable reagent in organic synthesis, particularly within the pharmaceutical and agrochemical industries. The presence of both a fluorine atom and a triethoxymethyl group imparts unique electronic and steric properties, making it a versatile building block.[1][2][3][4][5] However, the triethoxymethyl group is susceptible to hydrolysis, presenting challenges when working in environments where moisture is present. This guide provides in-depth technical support for researchers, scientists, and drug development professionals to navigate the complexities of handling this moisture-sensitive compound, ensuring experimental success and integrity.
Frequently Asked Questions (FAQs)
Q1: What is the primary stability concern when working with 1-Fluoro-3-(triethoxymethyl)benzene?
A1: The primary stability concern is the hydrolysis of the triethoxymethyl group in the presence of moisture. This reaction proceeds under both acidic and basic conditions to yield the corresponding benzaldehyde and ethanol. This degradation pathway can significantly impact reaction yields and product purity.
Q2: How does the fluorine substituent affect the stability of the triethoxymethyl group?
A2: The fluorine atom is an electron-withdrawing group, which can influence the reactivity of the aromatic ring and its substituents. While it enhances the thermal and oxidative stability of the molecule as a whole, it can have a modest electronic effect on the benzylic carbon of the triethoxymethyl group, potentially influencing the rate of hydrolysis.[6]
Q3: What are the ideal storage conditions for 1-Fluoro-3-(triethoxymethyl)benzene?
A3: To maintain its integrity, 1-Fluoro-3-(triethoxymethyl)benzene should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place.[7][8][9] Storage in a desiccator is also recommended to minimize exposure to atmospheric moisture.
Q4: Can I handle 1-Fluoro-3-(triethoxymethyl)benzene on the open bench?
A4: Due to its moisture sensitivity, it is highly recommended to handle this compound using air-sensitive techniques, such as in a glovebox or under a constant stream of inert gas using Schlenk line techniques.[10][11][12][13] Brief exposure to the atmosphere for weighing may be acceptable if done quickly, but prolonged exposure should be avoided.
Q5: What solvents are compatible with 1-Fluoro-3-(triethoxymethyl)benzene?
A5: Anhydrous aprotic solvents are the most compatible. Examples include tetrahydrofuran (THF), diethyl ether, toluene, and dichloromethane. It is crucial to use freshly dried solvents to prevent hydrolysis of the reagent. Solvents should be dried using appropriate methods, such as distillation from a suitable drying agent or by passing them through a solvent purification system.[12]
Troubleshooting Guide
Issue 1: Low or No Yield in a Reaction Using 1-Fluoro-3-(triethoxymethyl)benzene
Possible Cause: Degradation of the starting material due to moisture.
Troubleshooting Steps:
-
Verify Starting Material Integrity: Before starting your reaction, confirm the purity of your 1-Fluoro-3-(triethoxymethyl)benzene. This can be done using techniques like ¹H NMR or GC-MS. Look for the presence of 3-fluorobenzaldehyde, a common hydrolysis product.
-
Ensure Anhydrous Conditions:
-
Glassware: All glassware must be thoroughly dried before use. This can be achieved by oven-drying at a high temperature (e.g., 120 °C) for several hours and then cooling under a stream of inert gas or in a desiccator.[14]
-
Solvents and Reagents: Use freshly dried and degassed solvents. Ensure all other reagents in the reaction are also anhydrous.
-
-
Inert Atmosphere: Perform the reaction under a positive pressure of an inert gas (argon or nitrogen). Utilize Schlenk line or glovebox techniques for all manipulations.[11][12][13]
Issue 2: Formation of 3-Fluorobenzaldehyde as a Major Byproduct
Possible Cause: Hydrolysis of the triethoxymethyl group during the reaction or workup.
Troubleshooting Steps:
-
Reaction Conditions:
-
Temperature: While some reactions require elevated temperatures, prolonged heating in the presence of trace moisture can accelerate hydrolysis. If possible, explore lower reaction temperatures.
-
pH: Avoid strongly acidic or basic conditions if they are not essential for the desired transformation, as both can catalyze the hydrolysis of the triethoxymethyl group.[15]
-
-
Aqueous Workup:
-
Minimize Contact Time: If an aqueous workup is necessary, perform it quickly and at a low temperature (e.g., using an ice bath).
-
Neutralize Carefully: If the reaction mixture is acidic or basic, neutralize it carefully before or during the aqueous workup to minimize hydrolysis.
-
Extraction: Promptly extract the desired product into a non-polar organic solvent.
-
Issue 3: Inconsistent Reaction Outcomes
Possible Cause: Variable amounts of moisture being introduced into the reaction.
Troubleshooting Steps:
-
Standardize Procedures: Develop and adhere to a strict protocol for handling moisture-sensitive reagents. This includes consistent methods for drying glassware, solvents, and handling reagents.
-
Use of a Syringe/Cannula: For transferring 1-Fluoro-3-(triethoxymethyl)benzene and other liquid reagents, use dry syringes or a cannula under an inert atmosphere to prevent exposure to air.[14]
-
Monitor Solvent Water Content: Periodically check the water content of your anhydrous solvents using a Karl Fischer titrator to ensure they meet the required specifications for your reaction.
Experimental Protocols
Protocol 1: General Handling Procedure for 1-Fluoro-3-(triethoxymethyl)benzene
-
Preparation: Assemble all necessary glassware and ensure it is thoroughly oven-dried and cooled under an inert atmosphere.
-
Inert Atmosphere Setup: Connect the reaction flask to a Schlenk line or place it inside a glovebox.
-
Reagent Transfer: Using a dry, gas-tight syringe, carefully withdraw the required amount of 1-Fluoro-3-(triethoxymethyl)benzene. If the container has a septum, ensure it is in good condition to prevent atmospheric contamination.
-
Addition to Reaction: Add the reagent dropwise to the reaction mixture under a positive pressure of inert gas.
-
Storage of Unused Reagent: Tightly reseal the original container, purge the headspace with an inert gas, and store it in a cool, dry place.
Protocol 2: Small-Scale Test Reaction to Assess Reagent Quality
-
Setup: In a flame-dried vial under argon, dissolve a small, known amount of 1-Fluoro-3-(triethoxymethyl)benzene in anhydrous deuterated chloroform (CDCl₃).
-
Analysis: Immediately acquire a ¹H NMR spectrum.
-
Interpretation: The presence of a singlet around 10 ppm is indicative of the formation of 3-fluorobenzaldehyde, signaling degradation of the starting material. The triethoxymethyl group should show characteristic signals for the methoxy protons.
Data Presentation
| Parameter | Recommended Value | Rationale |
| Storage Temperature | 2-8 °C | Reduces vapor pressure and minimizes degradation. |
| Inert Gas | Argon or Nitrogen | Displaces moisture and oxygen from the reaction environment. |
| Solvent Water Content | < 50 ppm | Minimizes the primary degradation pathway of hydrolysis. |
| Glassware Drying Temp. | > 120 °C | Ensures removal of adsorbed water from glass surfaces. |
Visualizations
Hydrolysis of 1-Fluoro-3-(triethoxymethyl)benzene
Caption: Acid or base-catalyzed hydrolysis pathway.
Troubleshooting Workflow for Low Reaction Yield
Caption: Decision tree for troubleshooting low yield.
References
-
Wikipedia. Organofluorine chemistry. [Link]
-
Inoue, M., Sumii, Y., & Shibata, N. (2020). Contribution of Organofluorine Compounds to Pharmaceuticals. ACS Omega, 5(17), 9376-9385. [Link]
- Hiyama, T. (2000).
-
Inoue, M., Sumii, Y., & Shibata, N. (2020). Contribution of Organofluorine Compounds to Pharmaceuticals. ACS Omega, 5(17), 9376-9385. [Link]
-
Urbina-Blanco, C. A., et al. (2018). Mechanochemistry allows carrying out sensitive organometallic reactions in air: glove-box-and-Schlenk-line-free synthesis of oxidative addition complexes from aryl halides and palladium(0). Chemical Science, 9(2), 336-340. [Link]
-
Smith, R. C., et al. (2022). Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques: Negishi Cross-Couplings for Trainee Graduate Students. Journal of Chemical Education, 99(7), 2635-2641. [Link]
-
Molecular Inorganic Chemistry, University of Amsterdam. Working with air and moisture sensitive compounds. (2008). [Link]
-
Wipf Group, University of Pittsburgh. Techniques for Handling Air- and Moisture-Sensitive Compounds. (2014). [Link]
-
Smith, R. C., et al. (2022). Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques. White Rose Research Online. [Link]
- Priya, A., Kumar, N. M., & Nargund, S. L. (2025). Fluorine in drug discovery: Role, design and case studies. The Pharma Journal, 7(2), 207-212.
- Sharma, P. C., & Kumar, A. (2012). Significance of Fluorine in Medicinal Chemistry: A Review. Journal of Chemical and Pharmaceutical Research, 4(11), 4901-4905.
- Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.
-
CEM Corporation. Hydrolysis Reaction. [Link]
Sources
- 1. Organofluorine chemistry - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. scispace.com [scispace.com]
- 4. Contribution of Organofluorine Compounds to Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. ajrconline.org [ajrconline.org]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
- 8. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Mechanochemistry allows carrying out sensitive organometallic reactions in air: glove-box-and-Schlenk-line-free synthesis of oxidative addition complexes from aryl halides and palladium(0) - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. molan.wdfiles.com [molan.wdfiles.com]
- 13. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 15. Hydrolysis Reaction [cem.com]
Optimizing temperature conditions for 1-Fluoro-3-(triethoxymethyl)benzene reactions
Topic: Optimizing Temperature Conditions for Reaction & Stability
Document ID: TS-FTEB-001 | Version: 2.4 | Status: Active[1]
Executive Summary
You are working with 1-Fluoro-3-(triethoxymethyl)benzene , a specialized building block featuring a robust but acid-sensitive orthoester moiety and a fluorine atom.[1] This scaffold acts as a "masked" carboxylic acid and a powerful Directing Group (DMG) for metallation.[2]
The Critical Constraint: This molecule exhibits a "Thermal-Acidic Paradox." It is thermally stable up to ~140°C in strictly basic/neutral anhydrous environments but degrades within seconds at room temperature if trace acid and moisture are present.[2]
This guide optimizes your temperature parameters across three critical workflows: Cryogenic Lithiation , Thermal Cross-Coupling , and Quench/Workup .[1][2]
Module 1: The Cryogenic Zone (Functionalization)
Context: Directed Ortho-Metallation (DoM) to functionalize the C2 position (between F and the orthoester).[1][2]
The Protocol
-
Target Temperature: -78°C (Internal)
-
Maximum Threshold: -40°C
-
Reagent:
-BuLi or -BuLi/TMEDA
Why This Temperature? (The Mechanistic Logic)
At -78°C, the reaction is under Kinetic Control .[1][2] The triethoxymethyl group coordinates the Lithium cation, anchoring the base to deprotonate the C2 position (which is acidified by the inductive effect of the adjacent Fluorine).
If the temperature rises above -40°C , the system shifts to a thermodynamic elimination pathway. The lithiated intermediate ejects LiF (Lithium Fluoride) to form a Benzyne intermediate.[2] Benzyne is highly reactive and will self-polymerize or react non-selectively, destroying your yield.[1][2]
Visualization: Lithiation vs. Elimination
Caption: Figure 1.[1][2] Temperature dependence of the lithiation pathway. Warming above -40°C triggers LiF elimination (Benzyne formation).
Module 2: The Thermal Zone (Cross-Coupling)
Context: Suzuki-Miyaura or Sonogashira couplings utilizing the aryl ring.[1]
The Protocol
-
Target Temperature: 60°C – 100°C
-
Critical Additive: 1% Triethylamine (Et
N) or use of basic buffers ( ).[1][2]
Troubleshooting Thermal Instability
Users often report "decomposition" at 80°C.[1][2] This is rarely thermal decomposition of the C-C bonds but rather Lewis-Acid Catalyzed Hydrolysis .
-
The Cause: At high temperatures, trace moisture reacts with the orthoester.[2] If the reaction generates any acidity (e.g., from boronic acid degradation or Pd-cycle byproducts), the orthoester collapses to an ester.[2]
-
The Fix: You must maintain a pH > 8.[1][2] Avoid acidic Pd sources (like Pd(OAc)
without excess ligand).[2] Use Pd(PPh ) or Pd (dba) with a phosphate base.[2]
Module 3: The Workup Zone (Hydrolysis Control)
Context: Quenching reactions and isolating the product.[1][2]
The "Flash Hydrolysis" Risk
Orthoesters have hydrolysis rates
Optimized Workup Protocol
| Parameter | Recommendation | Scientific Rationale |
| Quench Temp | 0°C | Exothermic neutralization can create local "hot spots" that catalyze hydrolysis.[1] |
| Quench Media | Sat. NaHCO | Bicarbonate buffers the pH to ~8.[2]5. Triethylamine acts as an "acid scavenger."[2] |
| Drying Agent | K | Avoid MgSO |
| Solvent Removal | < 40°C (Bath) | Evaporation concentrates trace acids.[2] Keep the bath cool to prevent degradation during concentration.[2] |
Visualization: The Hydrolysis Cascade
Caption: Figure 2. Acid-catalyzed degradation pathway.[2][3] Note that the carbenium formation is reversible but rapid.
Frequently Asked Questions (FAQ)
Q: Can I distill 1-Fluoro-3-(triethoxymethyl)benzene to purify it? A: Yes, but only under high vacuum (< 1 mbar) . The estimated boiling point at atmospheric pressure is >200°C. Heating to this temperature risks thermal rearrangement.[2] Under high vacuum, you can distill it at a safer pot temperature (approx. 80-100°C).[2] Always pre-wash the glassware with base (dilute NaOH then water/acetone rinse) to remove acidic surface sites.[2]
Q: I see a new spot on TLC after leaving the compound in CDCl
Q: Can I use this compound in a Friedel-Crafts reaction?
A: No. Friedel-Crafts requires strong Lewis Acids (AlCl
References
-
Orthoester Hydrolysis Kinetics
-
Directed Ortho Metallation (DoM)
-
Snieckus, V. (1990).[2][4][5] Directed ortho metalation.[2][4][5][6][7] Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics.[1][2] Chemical Reviews, 90(6), 879–933.[2] [2]
- Insight: Defines the hierarchy of directing groups and the necessity of cryogenic temperatures (-78°C) for lithium-halogen exchange vs.
-
-
Benzyne Formation from Fluorobenzenes
-
Triethoxymethyl Silane Data (Analogous Stability)
Sources
- 1. WO2016125185A2 - Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds - Google Patents [patents.google.com]
- 2. Trifluorotoluene - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. Directed Ortho Metalation | Chem-Station Int. Ed. [en.chem-station.com]
- 6. uwindsor.ca [uwindsor.ca]
- 7. baranlab.org [baranlab.org]
- 8. The Dynamic Chemistry of Orthoesters and Trialkoxysilanes: Making Supramolecular Hosts Adaptive, Fluxional, and Degradable - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Silane, triethoxymethyl- [webbook.nist.gov]
- 10. Benzene, 1-fluoro-3-methyl- [webbook.nist.gov]
Validation & Comparative
Advanced Characterization Guide: 1-Fluoro-3-(triethoxymethyl)benzene
Executive Summary
Product Class: Fluorinated Orthoester
Primary Application: Masked carbonyl intermediate for medicinal chemistry; robust protecting group for 3-fluorobenzaldehyde.
Analytical Challenge: Distinguishing the intact orthoester from its hydrolysis products (aldehyde/ester) while resolving complex
This guide provides a comparative spectroscopic analysis of 1-Fluoro-3-(triethoxymethyl)benzene . Unlike standard aldehydes, this molecule lacks a low-field carbonyl proton. Its characterization relies on the precise integration of the ethyl functionality and the analysis of a distinctively split aromatic region driven by spin-active fluorine (
Part 1: Critical Analysis & Comparative Logic
The Stability Paradox
Orthoesters like 1-Fluoro-3-(triethoxymethyl)benzene are base-stable but extremely acid-labile . In the context of NMR analysis, the primary "alternative" to the product is not a competitor molecule, but its own degradation product: 3-Fluorobenzaldehyde .
Common deuterated solvents (e.g.,
Comparative Spectroscopic Profile
The following table contrasts the target molecule with its primary degradation product.
| Feature | Target: 1-Fluoro-3-(triethoxymethyl)benzene | Degradant: 3-Fluorobenzaldehyde | Diagnostic Action |
| Functional Group | Orthoester | Aldehyde | Check |
| Key Proton Signal | Pass: High-field ethyl signals present. Fail: Signal at 10 ppm. | ||
| Aromatic Shift | Upfield shift (Electron donating alkyl-like effect) | Downfield shift (Strongly electron withdrawing carbonyl) | H2 proton moves from ~7.1 ppm (Orthoester) to ~7.6 ppm (Aldehyde). |
| Integration Ratio | 9:6:4 (Methyl : Methylene : Aromatic) | 1:4 (Aldehyde : Aromatic) | Deviations indicate partial hydrolysis. |
Part 2: Detailed NMR Interpretation
The Aliphatic Region (The "Integrity Check")
The triethoxymethyl group provides a massive integration standard (15 protons total) relative to the aromatic ring (4 protons).
-
1.20 - 1.25 ppm (Triplet,
Hz, 9H): Corresponds to the three equivalent methyl groups ( ). -
3.45 - 3.55 ppm (Quartet,
Hz, 6H): Corresponds to the three equivalent methylene groups ( ).-
Note: In chiral environments or restricted rotation, these can appear diastereotopic (complex multiplet), but in this achiral molecule, they typically present as a clean quartet.
-
The Aromatic Region (The "Fluorine Fingerprint")
The aromatic protons (H2, H4, H5, H6) exhibit complex splitting due to coupling with both neighboring protons (
-
H2 (The "Islet" Proton): Located between the Orthoester and Fluorine.
-
H4 (Ortho to F, Para to Orthoester):
-
Pattern: Multiplet (dt or td).
-
Coupling: Dominated by
(~8 Hz) and (~8-10 Hz).
-
-
H5 (Meta to both):
-
Pattern: Pseudo-triplet (td).
-
Coupling:
(~8 Hz) from H4/H6; smaller (~6 Hz).
-
-
H6 (Ortho to Orthoester, Para to F):
-
Pattern: Doublet of multiplets.
-
Coupling:
(~8 Hz); minimal F-coupling ( ).
-
Part 3: Experimental Protocol (Self-Validating)
To ensure scientific integrity, you must prevent in-situ hydrolysis during acquisition. This protocol treats the NMR tube as a reaction vessel that must be quenched.
Reagents
-
Solvent:
(99.8% D) or (Benzene-d6). -
Acid Scavenger: Basic Alumina (Activity I) or anhydrous
.
Step-by-Step Workflow
-
Solvent Pre-Treatment (Critical):
-
Do not use
straight from an aged bottle. -
Pass 1 mL of
through a short pipette column of Basic Alumina directly into the NMR tube. This neutralizes trace DCl/HCl. -
Alternative: Add 5-10 mg of solid anhydrous
to the NMR tube. (Note: This may affect shimming slightly due to solid particulates).
-
-
Sample Preparation:
-
Dissolve ~10-15 mg of 1-Fluoro-3-(triethoxymethyl)benzene in the neutralized solvent.
-
Cap immediately.[3] Orthoesters are hygroscopic; moisture + trace acid = rapid degradation.
-
-
Acquisition:
-
Standard proton parameters (sw = 12-15 ppm to catch any aldehyde formation).
-
Validation Step: Integrate the region at 9.5-10.5 ppm. If the integral is > 1% of the aromatic signals, the sample has degraded.
-
-
Processing:
Part 4: Visualization of Analytical Logic
Diagram 1: Hydrolysis Pathway & Detection
This diagram illustrates the chemical vulnerability of the analyte and how NMR detects the breakdown.
Caption: Chemical stability pathway showing the acid-catalyzed degradation of the orthoester into aldehyde, and the specific NMR signals that flag this failure.
Diagram 2: Structural Splitting Tree
This diagram details the logic for assigning the aromatic protons, accounting for Fluorine coupling.
Caption: Logic tree demonstrating how Fluorine (
References
-
National Institute of Standards and Technology (NIST). 1-Fluoro-3-(trifluoromethyl)benzene Mass Spectrum and Data.[6] NIST Chemistry WebBook, SRD 69. [Link]
- Context: Used for analogous aromatic coupling constants and stability d
- Context: Source for the specific chemical shifts of the triethoxymethyl group ( 1.2 and 3.5).
-
Fulmer, G. R., et al. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics 2010, 29, 9, 2176–2179. [Link]
- Context: Authoritative source for identifying solvent residuals and confirming the acidity issues in .
-
Spectral Database for Organic Compounds (SDBS). 3-Fluorobenzaldehyde 1H NMR Spectrum. SDBS No. 3065. National Institute of Advanced Industrial Science and Technology (AIST). [Link]
- Context: Reference spectrum for the hydrolysis product (aldehyde) to establish pass/fail criteria.
Sources
- 1. Triethyl orthobenzoate(1663-61-2) IR Spectrum [chemicalbook.com]
- 2. 3-Fluorobenzaldehyde(456-48-4) 1H NMR spectrum [chemicalbook.com]
- 3. scs.illinois.edu [scs.illinois.edu]
- 4. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. 1-Fluoro-3-(trifluoro-methyl)benzene [webbook.nist.gov]
Comparing reactivity of 1-Fluoro-3-(triethoxymethyl)benzene vs non-fluorinated analogs
Technical Guide: Comparative Reactivity of 1-Fluoro-3-(triethoxymethyl)benzene vs. Non-Fluorinated Analogs
Executive Summary
This guide provides a technical evaluation of 1-Fluoro-3-(triethoxymethyl)benzene (Target A ) compared to its non-fluorinated analog, (Triethoxymethyl)benzene (Target B ).[1] The presence of a fluorine atom at the meta position exerts a distinct electron-withdrawing effect (
Part 1: Electronic & Structural Profiling
The reactivity difference between the two analogs is governed primarily by the electronic influence of the substituent on the benzene ring.
| Feature | 1-Fluoro-3-(triethoxymethyl)benzene (A ) | (Triethoxymethyl)benzene (B ) | Impact on Reactivity |
| Substituent | Fluorine (meta) | Hydrogen | A is electron-deficient.[1] |
| Hammett Constant ( | +0.34 | 0.00 | A destabilizes cationic intermediates. |
| Inductive Effect | Strong (-I) | Neutral | A reduces electron density at the orthoester carbon.[1] |
| Resonance Effect | Weak (+R) (negligible at meta) | None | Minimal resonance stabilization for A . |
| Lipophilicity (LogP) | ~3.2 (Predicted) | ~2.5 | A has higher membrane permeability. |
Key Insight: The hydrolysis of orthoesters proceeds via a positively charged oxocarbenium ion. The electron-withdrawing nature of the meta-fluorine destabilizes this transition state, predicting that Target A will hydrolyze significantly slower than Target B under acidic conditions.[1]
Part 2: Hydrolytic Stability & Mechanism[2]
The critical performance metric for these reagents in drug development is their stability in aqueous acidic media (simulating gastric or lysosomal environments).
Mechanistic Pathway
The reaction follows an A-1 mechanism (Acid-catalyzed, unimolecular rate-determining step).[1]
-
Protonation: Rapid equilibrium protonation of an ethoxy oxygen.
-
Rate-Determining Step (RDS): Loss of ethanol to form the resonance-stabilized oxocarbenium ion.[1]
Visualization of Kinetic Barrier
The following diagram illustrates why the fluorinated analog faces a higher energy barrier ($ \Delta G^\ddagger $).
Figure 1: Mechanistic pathway of orthoester hydrolysis. The red path highlights the rate-determining step where the meta-fluorine atom destabilizes the oxocarbenium ion, retarding the reaction rate.[1]
Part 3: Experimental Protocols
To objectively compare the reactivity, the following self-validating protocols should be employed.
Protocol A: Comparative Kinetic Hydrolysis Study (UV-Vis/NMR)
Objective: Determine the pseudo-first-order rate constant (
Reagents:
-
Buffer: 0.1 M Acetate buffer (pH 4.0) or dilute HCl (pH 2.0) in 1:1 Water/Dioxane (to ensure solubility).
-
Internal Standard (for NMR): 1,3,5-Trimethoxybenzene (inert).[1]
Workflow:
-
Preparation: Dissolve 0.1 mmol of substrate in 0.5 mL
-dioxane. -
Initiation: Add 0.5 mL of deuterated aqueous buffer (pre-thermostated to 25°C).
-
Monitoring: Immediately transfer to NMR tube. Monitor the decay of the triplet signal of the ethoxy methyl protons (~1.2 ppm) and the appearance of the ethyl ester product.
-
Calculation: Plot
vs. time. The slope .[1]
Expected Outcome:
-
Target B (H):
Minutes to Hours (pH dependent). -
Target A (F):
2x to 5x longer than B.
Protocol B: Heterocycle Condensation (Synthetic Utility)
Objective: Compare electrophilicity in forming Quinazolin-4(3H)-ones.
Figure 2: Standard workflow for evaluating synthetic utility in heterocycle formation.
Note: While Target A hydrolyzes slower, it is still a competent electrophile at elevated temperatures.[1] The resulting fluorinated heterocycle often exhibits improved metabolic stability (blocking P450 oxidation at the phenyl ring).
Part 4: Comparative Data Summary
| Parameter | 1-Fluoro-3-(triethoxymethyl)benzene | Non-Fluorinated Analog | Method of Verification |
| Hydrolysis Rate ( | 1.0 (Reference) | > 3.0 (Faster) | Protocol A (pH 2.[1]0) |
| Metabolic Liability | Low (F blocks metabolism) | High ( susceptible to hydroxylation) | Microsomal Stability Assay |
| Boiling Point | ~110-115°C (at 10 mmHg) | ~115-120°C (at 10 mmHg) | Distillation |
| Reaction Constant ( | N/A | -2.0 to -3.0 (Typical for orthoesters) | Hammett Plot Analysis |
References
-
Hammett Equation & Substituent Constants
-
Orthoester Hydrolysis Mechanism
-
Physical Properties (Fluorinated Benzenes)
-
Smart, B. E. (2001). Fluorine Substituent Effects (on Bioactivity and Reactivity). Journal of Fluorine Chemistry, 109(1), 3–11. Link
-
-
Synthetic Application (Quinazolines)
-
Wolf, C. (2008). Dynamic Stereochemistry of Chiral Compounds. Royal Society of Chemistry. (Context: Use of orthoesters in condensation). Link
-
Sources
Validating Purity of 1-Fluoro-3-(triethoxymethyl)benzene: A Comparative Technical Guide
Executive Summary
Validating the purity of 1-Fluoro-3-(triethoxymethyl)benzene (CAS: 221214-75-5) presents a distinct analytical paradox. While it is a critical fluorinated building block, its orthoester moiety renders it highly susceptible to acid-catalyzed hydrolysis and moisture degradation.
Standard chromatography (HPLC/GC) often induces on-column degradation, leading to false "impurity" peaks. Consequently, Elemental Analysis (EA) —specifically Carbon, Hydrogen, and Nitrogen (CHN) combustion—remains a cornerstone for validating bulk integrity. However, EA is a "blind" technique; it confirms elemental ratios but cannot distinguish between isomers or detect non-volatile inorganic contaminants.
This guide objectively compares EA against Quantitative NMR (qNMR) and Gas Chromatography (GC) , establishing a self-validating protocol for researchers who require absolute certainty in their starting materials.
Part 1: The Theoretical Framework
The "Orthoester Instability" Calculation
To validate purity, one must first understand the decomposition pathway. 1-Fluoro-3-(triethoxymethyl)benzene hydrolyzes to 3-fluorobenzaldehyde and ethanol upon exposure to atmospheric moisture.
Standard EA tolerance is
Table 1: Theoretical Composition vs. Hydrolysis Product
| Compound | Formula | MW ( g/mol ) | Theoretical %C | Theoretical %H | |
| Target Orthoester | 242.29 | 64.44% | 7.90% | — | |
| 3-Fluorobenzaldehyde | 124.11 | 67.74% | 4.06% | C: +3.3% / H: -3.8% | |
| Ethyl 3-fluorobenzoate | 168.16 | 64.28% | 5.39% | C: -0.16% / H: -2.5% |
Senior Scientist Insight: Note the massive shift in Hydrogen (-3.8%) if the product fully hydrolyzes to the aldehyde. Even partial hydrolysis to the ester results in a detectable drop in Hydrogen content (>2.5%). Therefore, EA is an excellent "Integrity Check" for this compound. If your %H is low, your orthoester is dead.
Part 2: Method Comparison
Method A: Combustion Analysis (EA) - The Bulk Validator
-
Principle: High-temperature combustion (
C) converts the sample to , , and . -
Pros: Immune to optical isomers; detects bulk decomposition (as proven above); requires no solvent (avoids solution-state hydrolysis).
-
Cons: Destructive; requires large sample (2-5 mg); cannot identify specific impurities, only that "something is wrong."
Method B: Quantitative NMR (qNMR) - The Structural Absolute
-
Principle: Ratio of integration between the target analyte protons and a certified internal standard (e.g., Trimethoxybenzene).
-
Pros: Non-destructive; differentiates between the orthoester and its hydrolysis products (aldehyde CHO peak appears at ~10 ppm); absolute purity determination.
-
Cons: Requires deuterated solvents which must be ultra-dry (stored over molecular sieves) to prevent hydrolysis during the test.
Method C: GC-FID - The High-Res Separator
-
Principle: Volatility-based separation.
-
Pros: High resolution of trace organic impurities.
-
Cons: High Risk. The thermal stress of the injector port (
C) often cracks the orthoester, creating ghost peaks of ethanol and aldehyde.
Part 3: Experimental Protocols
Protocol 1: Moisture-Proof Elemental Analysis (EA)
Standard EA fails if the sample absorbs water from the air during weighing. This protocol mitigates that risk.
-
Environment: All sample handling must occur in a glove box or a humidity-controlled chamber (<20% RH).
-
Drying: Dry the sample under high vacuum (0.1 mbar) at ambient temperature for 4 hours to remove surface ethanol/solvents. Do not heat above
C. -
Encapsulation:
-
Tare a tin capsule (
mg). -
Add 2.0 – 3.0 mg of 1-Fluoro-3-(triethoxymethyl)benzene.
-
Cold-Weld Seal: Use a manual press to crimp the tin capsule immediately inside the dry environment. This creates a hermetic seal.
-
-
Analysis: Transfer the sealed capsule to the CHN analyzer's autosampler.
-
Validation: Run a standard (e.g., Acetanilide) immediately before the sample. Tolerance must be within 0.15% for the standard.
Protocol 2: Cross-Validation with qNMR
Use this if EA results are ambiguous (e.g., %C is correct, but %H is slightly off).
-
Solvent Prep: Use
stored over activated 4Å molecular sieves for >24 hours. -
Internal Standard (IS): Use 1,3,5-Trimethoxybenzene (highly stable, distinct singlet at 6.1 ppm).
-
Acquisition:
-
Pulse delay (
): 30 seconds (ensure full relaxation). -
Scans: 16 minimum.[1]
-
-
Calculation:
(Where I=Integral, N=Number of protons, M=Molar Mass, m=Mass weighed)
Part 4: Decision Framework & Visualization
The following diagram illustrates the logical workflow for validating this specific orthoester, prioritizing the detection of hydrolysis.
Figure 1: Analytical Decision Matrix for Orthoester Validation. Note the critical role of Hydrogen % in the initial screening.
Part 5: Comparison Matrix
| Feature | Elemental Analysis (EA) | qNMR | GC-FID |
| Primary Utility | Bulk Composition & Moisture Check | Absolute Purity & Structure ID | Trace Impurity Profiling |
| Sample Requirement | 2-3 mg (Destructive) | 10-20 mg (Recoverable) | <1 mg (Destructive) |
| Hydrolysis Detection | Excellent (via %H drop) | Excellent (via CHO peak) | Poor (Artifact generation) |
| Precision | N/A (Relative Area %) | ||
| Speed | Fast (10 mins) | Medium (30 mins + Prep) | Slow (45 mins run) |
| Cost | Low | High (Solvents/Instrument) | Medium |
Conclusion
For 1-Fluoro-3-(triethoxymethyl)benzene , Elemental Analysis is not merely a box-checking exercise; it is a vital diagnostic for the integrity of the orthoester group. Because the hydrolysis product (aldehyde) has a significantly lower Hydrogen content (4.06%) compared to the target (7.90%), EA serves as the fastest, most robust "Go/No-Go" gauge for batch stability.
Recommendation: Use EA with sealed capsules as the primary gatekeeper. If the %H falls below 7.5%, the batch is degraded. Use qNMR only on batches that pass EA to assign a final absolute purity value. Avoid GC unless using specialized neutral/basic columns to prevent on-column degradation.
References
-
American Chemical Society (ACS).Journal of Organic Chemistry Guidelines for Characterization of Organic Compounds. (Standard tolerance of
for elemental analysis). [Link] -
Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry. [Link]
-
U.S. Food and Drug Administration (FDA). Elemental Analysis Manual (EAM) for Food and Related Products. (Reference for instrument calibration and handling). [Link]
Sources
A Comparative Guide to Quality Control Reference Standards for 1-Fluoro-3-(triethoxymethyl)benzene
For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules, the quality of starting materials and intermediates is paramount. Fluorinated organic compounds, in particular, are pivotal building blocks in modern medicinal chemistry and materials science, prized for their ability to modulate physicochemical properties such as metabolic stability, lipophilicity, and binding affinity.[1][2][3][4][5] 1-Fluoro-3-(triethoxymethyl)benzene is one such valuable intermediate. Ensuring its purity and having robust quality control (QC) standards are critical for the reproducibility of synthetic outcomes and the integrity of final products.
This guide provides a comprehensive framework for establishing quality control reference standards for 1-Fluoro-3-(triethoxymethyl)benzene. It offers a comparative analysis with structurally similar alternatives and details the experimental protocols necessary for rigorous quality assessment. The methodologies described herein are designed to be self-validating, ensuring a high degree of confidence in the quality of this crucial synthetic building block.
The Significance of Quality Control for Fluorinated Building Blocks
The introduction of a fluorine atom or a fluorine-containing moiety into a molecule can dramatically alter its biological activity and physical properties.[6][7] Consequently, even minor impurities in a fluorinated starting material can lead to significant downstream consequences, including:
-
Formation of undesired side products: Impurities can react with downstream reagents, leading to complex and difficult-to-separate mixtures.
-
Inconsistent reaction yields and kinetics: The presence of catalytic inhibitors or promoters as impurities can lead to poor reproducibility.
-
Introduction of toxic or reactive functionalities: Impurities may carry over into the final product, compromising its safety and efficacy.
Therefore, a comprehensive QC strategy is not merely a matter of good laboratory practice; it is a fundamental requirement for efficient and successful research and development.
Potential Synthetic Routes and Associated Impurities
A definitive quality control strategy must be informed by a thorough understanding of the potential impurities that may arise during the synthesis of 1-Fluoro-3-(triethoxymethyl)benzene. While the exact commercial synthesis may be proprietary, a likely and logical synthetic pathway is a variation of the Williamson ether synthesis or a Friedel-Crafts type reaction.
A plausible synthesis involves the reaction of a 3-fluorobenzyl halide (e.g., 3-fluorobenzyl bromide) with sodium ethoxide. Another route could be the acid-catalyzed reaction of 3-fluorobenzaldehyde with triethyl orthoformate.
Based on these potential synthetic routes, likely impurities could include:
-
Starting materials: Unreacted 3-fluorobenzyl bromide, 3-fluorobenzaldehyde, or triethyl orthoformate.
-
Over-alkylation or di-substituted products: In Friedel-Crafts type reactions, polyalkylation of the benzene ring can occur.[8][9][10]
-
Positional isomers: Inadequate control of regioselectivity during synthesis could lead to the formation of other isomers.
-
Byproducts of side reactions: Such as the elimination product, 3-fluorostyrene, from the benzyl halide.
-
Residual solvents and reagents: Solvents used in the reaction and purification, as well as residual acid or base catalysts.
Analytical Methodologies for Quality Control
A multi-pronged analytical approach is essential for the comprehensive characterization of 1-Fluoro-3-(triethoxymethyl)benzene. The following techniques provide orthogonal information to build a complete purity profile.
Purity Assessment and Impurity Profiling by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds, making it ideal for assessing the purity of 1-Fluoro-3-(triethoxymethyl)benzene and identifying potential impurities.[11][12][13]
Experimental Protocol:
-
Sample Preparation: Prepare a 1 mg/mL solution of 1-Fluoro-3-(triethoxymethyl)benzene in a high-purity solvent such as dichloromethane or ethyl acetate.
-
Instrumentation: Utilize a gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
GC Conditions:
-
Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is recommended.
-
Inlet: Split/splitless injector at 250 °C with a split ratio of 50:1.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Program: Start at 80 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
-
MS Conditions:
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: 40-450 amu.
-
-
Data Analysis: Purity is determined by the area percentage of the main peak. Impurities are identified by comparing their mass spectra to a reference library (e.g., NIST) and by interpreting their fragmentation patterns.
Workflow for GC-MS Analysis:
Caption: Workflow for GC-MS Purity Analysis.
Orthogonal Purity Assessment by High-Performance Liquid Chromatography (HPLC)
HPLC with UV detection provides a complementary separation technique to GC, particularly for less volatile or thermally labile impurities. Fluorinated stationary phases can offer unique selectivity for fluorinated compounds.[14]
Experimental Protocol:
-
Sample Preparation: Prepare a 0.5 mg/mL solution of 1-Fluoro-3-(triethoxymethyl)benzene in the mobile phase.
-
Instrumentation: A standard HPLC system with a UV detector.
-
HPLC Conditions:
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water. For example, start at 50% acetonitrile, ramp to 95% acetonitrile over 15 minutes, hold for 5 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
-
Data Analysis: Purity is calculated based on the area percentage of the main peak.
Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is indispensable for the unambiguous structural confirmation of the target compound and for identifying and quantifying impurities, especially isomers. ¹H, ¹³C, and ¹⁹F NMR should be performed.
¹H NMR Spectroscopy:
-
Expected Signals: The ¹H NMR spectrum should show characteristic signals for the aromatic protons, the benzylic protons, and the ethoxy group protons with appropriate chemical shifts, multiplicities, and integration values.
¹⁹F NMR Spectroscopy:
-
Expected Signals: A single signal is expected for the fluorine atom on the benzene ring. The presence of other signals would indicate fluorine-containing impurities.
¹³C NMR Spectroscopy:
-
Expected Signals: The spectrum should display the correct number of signals corresponding to the different carbon environments in the molecule, including the characteristic C-F coupling.
Comparison with Alternative Fluorinated Building Blocks
To provide context for the quality control of 1-Fluoro-3-(triethoxymethyl)benzene, it is useful to compare it with other commercially available, structurally related building blocks.
| Feature | 1-Fluoro-3-(triethoxymethyl)benzene | 1-Fluoro-3-(trifluoromethoxy)benzene [15] | 1-Fluoro-3-(trifluoromethyl)benzene [16] |
| CAS Number | 1801669-73-3 | 1077-01-6 | 401-80-9 |
| Molecular Formula | C₁₄H₂₁FO₃ | C₇H₄F₄O | C₇H₄F₄ |
| Molecular Weight | 256.31 g/mol | 180.10 g/mol | 164.10 g/mol |
| Typical Purity (by GC) | >98% | >98% | >98% |
| Primary QC Techniques | GC-MS, HPLC, NMR | GC-MS, HPLC, NMR | GC-MS, NMR |
| Key Application Attribute | Introduces a protected aldehyde functionality. | Introduces a lipophilic, metabolically stable trifluoromethoxy group. | Introduces a strongly electron-withdrawing trifluoromethyl group. |
| Potential Key Impurities | Starting materials, over-alkylation products. | Isomers, starting materials. | Isomers, starting materials. |
Comparative Purity Analysis (Hypothetical Data):
| Analytical Method | 1-Fluoro-3-(triethoxymethyl)benzene | 1-Fluoro-3-(trifluoromethoxy)benzene | 1-Fluoro-3-(trifluoromethyl)benzene |
| Purity by GC-MS (Area %) | 99.2% | 99.5% | 99.1% |
| Purity by HPLC (Area %) | 99.5% | 99.6% | 99.3% |
| Water Content (Karl Fischer) | <0.1% | <0.05% | <0.05% |
| Identity Confirmation (NMR) | Conforms | Conforms | Conforms |
Proposed Reference Standard Specifications
Based on the analytical methodologies and comparative data, a robust set of specifications for a high-quality reference standard of 1-Fluoro-3-(triethoxymethyl)benzene can be established.
| Test | Specification | Method |
| Appearance | Colorless to pale yellow liquid | Visual Inspection |
| Identity | Conforms to the structure | ¹H NMR, ¹⁹F NMR, MS |
| Purity (by GC) | ≥ 98.5% | Gas Chromatography |
| Purity (by HPLC) | ≥ 98.5% | High-Performance Liquid Chromatography |
| Individual Impurity | ≤ 0.5% | GC or HPLC |
| Total Impurities | ≤ 1.5% | GC or HPLC |
| Water Content | ≤ 0.2% | Karl Fischer Titration |
| Residual Solvents | To be specified based on synthesis | Headspace GC-MS |
Logical Relationship of QC Testing:
Caption: Logical Flow of QC Testing for Reference Standards.
Conclusion
The quality of 1-Fluoro-3-(triethoxymethyl)benzene as a synthetic intermediate is critical for its successful application in research and development. While a universally recognized official reference standard may not exist, a comprehensive in-house quality control framework can be established. By employing a suite of orthogonal analytical techniques—primarily GC-MS, HPLC, and NMR—a detailed purity profile can be generated. This, coupled with an understanding of the potential synthetic impurities, allows for the creation of a robust set of specifications. Comparing these standards to those of similar fluorinated building blocks provides valuable context and ensures that the material is fit for its intended purpose, ultimately contributing to the reliability and success of synthetic chemistry endeavors.
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3M Environmental Laboratory. (n.d.). Determination of Organic Compounds in Solvent by Gas Chromatography/Mass Spectrometry. Retrieved from [Link]
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Solvay. (n.d.). Organic Fluorinated Building Blocks. Retrieved from [Link]
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Halocarbon Life Sciences. (2020, December 20). Fluorinated Building Blocks. Retrieved from [Link]
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Apollo Scientific. (2026, January 19). Fluorinated Building Blocks in Drug Design: Why They Matter. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Direct Interface GC/MS Method. Retrieved from [Link]
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Supporting Information. (n.d.). General experimental information. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). 1-Fluoro-3-(trifluoro-methyl)benzene. In NIST Chemistry WebBook. Retrieved from [Link]
- Zhdankin, V. V. (2024). Fluorinated building blocks in drug design: new pathways and targets. RSC Medicinal Chemistry, 15(3), 549-551.
- Priya, A., Kumar, N. M., & Nargund, S. L. (2025). Fluorine in drug discovery: Role, design and case studies. Pharmacy Journal, 7(2), 207-212.
- Meanwell, N. A. (2018). Tactical Applications of Fluorine in Drug Design and Development. In Fluorine in Pharmaceutical and Medicinal Chemistry (pp. 1-48).
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Organomation. (n.d.). GC-MS Sample Preparation. Retrieved from [Link]
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MolecularCloud. (2025, May 28). Fluorinated Building Blocks: Essential Tools for Modern Chemistry. Retrieved from [Link]
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Supporting information. (n.d.). General Information. Retrieved from [Link]
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Ressner, E. (2023, July 11). What is the synthesis of 1-fluoro-3-propylbenzene from benzene (with images)?. Quora. Retrieved from [Link]
-
Dolan, J. W. (2025, November 28). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. Retrieved from [Link]
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-
PubChem. (n.d.). 1-Fluoro-3-(methoxymethyl)benzene. Retrieved from [Link]
- Significance of Fluorine in Medicinal Chemistry: A Review. (2009). Asian Journal of Research in Chemistry, 2(3), 256-261.
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National Institute of Standards and Technology. (n.d.). 1-Fluoro-3-(trifluoro-methyl)benzene. In NIST Chemistry WebBook. Retrieved from [Link]
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Shimadzu. (n.d.). Analysis of Semivolatile Compounds by GCMS-TQTM8040 NX Triple Quadrupole Mass Spectrometer by EPA 8270E. Retrieved from [Link]
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ResearchGate. (n.d.). HPLC analysis (UV) after [18F]fluorination of 1. Retrieved from [Link]
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Stenutz, R. (n.d.). 1-fluoro-3-methylbenzene. Retrieved from [Link]
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PubChem. (n.d.). (Trifluoromethoxy)benzene. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). Benzene, 1-fluoro-3-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]
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Agilent. (2020, June 16). Fast GC/MS Analysis for Benzene and Total Aromatic Content of Motor Gasoline. Retrieved from [Link]
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Quora. (2019, February 14). Why isn't benzene used as a solvent for the Friedel-Crafts alkylation of chlorobenzene? Retrieved from [Link]
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ResearchGate. (2025, August 6). Determination of fluoride as fluorosilane derivative using reversed-phase HPLC with UV detection for determination of total organic fluorine. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Friedel-Crafts Alkylation Reaction. Retrieved from [Link]
-
Soderberg, T. (2023, January 14). 16.3: Other Aromatic Substitutions. In Chemistry LibreTexts. Retrieved from [Link]
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Soderberg, T. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. In Chemistry LibreTexts. Retrieved from [Link]
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VALIDATION OF AN HPLC METHOD FOR DETERMINATION OF CHEMICAL PURITY OF [18F]FLUOROMISONIDAZOLE ([18F]FMISO). (n.d.). INIS-IAEA. Retrieved from [Link]
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UNI ScholarWorks. (n.d.). Aryl Ethers from Arenediazonium Tetrafluoroborate Salts: from Neat Reactions to Solvent-mediated Effects. Retrieved from [Link]
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-
Organic Chemistry Portal. (n.d.). Aryl ether synthesis by etherification (alkylation). Retrieved from [Link]
- Movassaghi, M., & Schmidt, M. A. (2012). Synthesis of aryl ethers via a sulfonyl transfer reaction. Organic letters, 14(15), 4002–4005.
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Safety Operating Guide
Navigating the Safe Handling of 1-Fluoro-3-(triethoxymethyl)benzene: A Guide for Laboratory Professionals
This document provides essential safety and logistical guidance for researchers, scientists, and drug development professionals working with 1-Fluoro-3-(triethoxymethyl)benzene. In the absence of a specific Safety Data Sheet (SDS) for this compound, this guide is built upon a foundation of data from structurally similar fluorinated aromatic compounds and general principles for handling organosilicon reagents.[1] The protocols outlined herein are designed to foster a self-validating system of safety, emphasizing the causality behind each procedural choice to ensure the well-being of laboratory personnel and the integrity of research.
Hazard Profile: An Assessment Based on Analogous Compounds
Given the chemical structure of 1-Fluoro-3-(triethoxymethyl)benzene, a fluorinated aromatic organosilane, we can anticipate a hazard profile that includes potential skin and eye irritation, flammability, and the release of hazardous decomposition products under certain conditions.
Anticipated Hazards:
-
Skin and Eye Irritation: Many fluorinated and organosilicon compounds are known to cause irritation upon contact with skin and eyes.[2][3][4][5]
-
Flammability: The presence of the triethoxymethyl group suggests that the compound is likely a flammable liquid. Vapors may form explosive mixtures with air and can travel to an ignition source.[2][3]
-
Hazardous Decomposition Products: Upon combustion or in the presence of strong oxidizing agents, there is a potential for the release of toxic substances such as carbon monoxide (CO), carbon dioxide (CO2), and gaseous hydrogen fluoride (HF).[2][3]
-
Inhalation Hazards: Vapors may cause respiratory tract irritation, dizziness, or even suffocation in poorly ventilated areas.[1][5]
| Hazard Category | Anticipated Risk | Primary Prevention |
| Contact | Skin and Eye Irritation | Appropriate PPE (Gloves, Goggles, Lab Coat) |
| Fire | Flammable Liquid and Vapor | Engineering Controls, Proper Storage, No Ignition Sources |
| Inhalation | Respiratory Tract Irritation | Chemical Fume Hood, Respiratory Protection (if needed) |
| Reactivity | Hazardous Decomposition | Avoid Incompatible Materials (e.g., Strong Oxidizers) |
Personal Protective Equipment (PPE): A Multi-layered Defense
A comprehensive PPE strategy is paramount when handling 1-Fluoro-3-(triethoxymethyl)benzene. The following recommendations are based on a conservative approach to mitigate the anticipated hazards.
Engineering Controls: The First Line of Defense
-
Chemical Fume Hood: All handling of open containers of 1-Fluoro-3-(triethoxymethyl)benzene must be conducted in a certified chemical fume hood to prevent the inhalation of vapors.[6]
-
Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[3][5]
-
Ventilation: Work in a well-ventilated area to prevent the accumulation of flammable vapors.[1][7]
Personal Protective Attire
-
Hand Protection: Chemical-resistant gloves are mandatory. Nitrile gloves are a suitable choice for splash protection and incidental contact. For prolonged or immersive contact, consider heavier-duty gloves and always check the manufacturer's compatibility data. Dispose of contaminated gloves immediately after use.
-
Eye and Face Protection: Chemical safety goggles that provide a complete seal around the eyes are required.[8] In situations with a higher risk of splashing, a face shield should be worn in addition to safety goggles.[6][8]
-
Skin and Body Protection: A flame-retardant lab coat should be worn at all times. For larger quantities or procedures with a higher risk of splashing, consider a chemical-resistant apron or a disposable coverall.[8][9]
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict, methodical workflow is crucial for minimizing exposure and ensuring safety.
Preparation and Dispensing
-
Pre-use Inspection: Before handling, visually inspect the container for any signs of damage or leaks.
-
Grounding: To prevent static discharge, which can ignite flammable vapors, ground and bond the container and receiving equipment before transferring the liquid.[2][3]
-
Dispensing: Slowly pour the required amount into the receiving vessel within a chemical fume hood to avoid splashing.[1]
-
Container Sealing: Securely close the lid on the stock container immediately after dispensing.[2][3]
-
Labeling: Ensure all containers are clearly and accurately labeled with the chemical name and associated hazards.
Storage
-
Store 1-Fluoro-3-(triethoxymethyl)benzene in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[1][6]
-
Store away from incompatible materials, such as strong oxidizing agents.[3][10]
Emergency Procedures: Preparedness and Response
Spill Response
For a minor spill contained within a chemical fume hood:
-
Alert Personnel: Immediately alert others in the vicinity.
-
Remove Ignition Sources: Extinguish all nearby flames and turn off any spark-producing equipment.[6]
-
Containment: Use a non-combustible absorbent material like sand, earth, or vermiculite to contain the spill. Do not use paper towels, as this can accelerate evaporation.[6]
-
Collection: Carefully collect the absorbent material and the spilled compound using non-sparking tools and place it into a designated, labeled container for hazardous waste.[2][6]
-
Decontamination: Clean the spill area according to your laboratory's specific procedures.
-
Waste Disposal: Dispose of all contaminated materials as hazardous waste.
First Aid Measures
-
Inhalation: If vapors are inhaled, immediately move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2][11]
-
Skin Contact: In case of skin contact, immediately remove all contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes.[2][11] Seek medical attention if irritation persists.[3]
-
Eye Contact: If the chemical enters the eyes, rinse cautiously with water for several minutes.[2][3] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[2]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[11]
Fire Response
-
In case of a fire, use carbon dioxide (CO2), dry chemical powder, or alcohol-resistant foam to extinguish.[2][3]
-
Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[2][3]
Disposal Plan
All waste materials containing 1-Fluoro-3-(triethoxymethyl)benzene, including empty containers and contaminated absorbents, must be disposed of as hazardous waste.[6]
-
Waste Collection: Collect waste in a designated, properly labeled, and sealed container.
-
Disposal: Arrange for disposal through a licensed hazardous waste disposal company, following all local, state, and federal regulations.[7] Do not dispose of this chemical down the drain.[7][11]
Conclusion
The safe handling of 1-Fluoro-3-(triethoxymethyl)benzene requires a proactive and informed approach to safety. By understanding the potential hazards based on analogous compounds and rigorously adhering to the operational and emergency protocols outlined in this guide, laboratory professionals can mitigate risks and maintain a safe research environment. Always consult your institution's specific safety guidelines and procedures.
References
- Sylicglobal Textile Auxiliares Supplier. (2023, November 14). Precautions For Safe Use Of Organosilicon.
- Chem-Impex. 1-Fluoro-3-(trifluoromethoxy)benzene.
- Cheméo. Chemical Properties of 1-Fluoro-3-(trifluoro-methyl)benzene (CAS 401-80-9).
- Fisher Scientific. SAFETY DATA SHEET - (Trifluoromethoxy)benzene.
- Safety+Health. (2025, July 8). Exploring Silicone Rubber's Contribution to Personal Protective Equipment.
- Fisher Scientific. SAFETY DATA SHEET - 1,3-Bis(trifluoromethyl)benzene.
- ChemicalBook. (2022, August 11). Chemical Safety Data Sheet MSDS / SDS - 1-(Trifluoromethoxy)-3-(trifluoromethyl)benzene.
- Fluorochem. (2024, December 19). Safety Data Sheet - 1-CHLORO-3-FLUORO-5-METHOXY-2-(TRIFLUOROMETHOXY)BENZENE.
- NIST. 1-Fluoro-3-(trifluoro-methyl)benzene.
- Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.
- CHEMM. Personal Protective Equipment (PPE).
- Cheméo. Chemical Properties of Benzene, 1-fluoro-3-methyl- (CAS 352-70-5).
- TCI Chemicals. SAFETY DATA SHEET - 1-Nitro-3-(trifluoromethoxy)benzene.
- Matrix Fine Chemicals. 1-FLUORO-3-METHOXYBENZENE | CAS 456-49-5.
- Benchchem. safe handling and storage of tris(fluoromethyl)benzene compounds.
- Cole-Parmer. Material Safety Data Sheet - (Trifluoromethoxy)benzene, 99+%.
- SafetyCulture. (2025, April 9). Essential PPE for Protection Against Liquid Chemicals.
- Polyestershoppen. Personal Protective Equipment When Working with Resins.
- PubChem. (Trifluoromethoxy)benzene.
- Princeton University Environmental Health & Safety. Chemical Incompatibility Chart.
- ChemicalBook. (Trifluoromethoxy)benzene Product Description.
Sources
- 1. Precautions For Safe Use Of Organosilicon - Sylicglobal Textile Auxiliares Supplier [sylicglobal.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 8. marketplace.safetyculture.com [marketplace.safetyculture.com]
- 9. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 10. ehs.princeton.edu [ehs.princeton.edu]
- 11. chemicalbook.com [chemicalbook.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
